Technical Guide: Synthesis of Decyl Isononyl Dimethyl Ammonium Chloride
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive protocol for the synthesis of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive protocol for the synthesis of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound with applications in various industrial and pharmaceutical fields. The synthesis is a two-step process involving the formation of a tertiary amine intermediate, followed by quaternization.
Core Synthesis Pathway
The synthesis of decyl isononyl dimethyl ammonium chloride proceeds through two primary stages:
Amination: The formation of the tertiary amine, decylisononylmethylamine, through the N-alkylation of decylmethylamine with isononyl chloride. This reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Quaternization: The subsequent reaction of the tertiary amine with an alkylating agent, typically methyl chloride, to yield the final quaternary ammonium salt. This step is carried out under pressure in a suitable solvent.
Experimental Protocols
Step 1: Synthesis of Decylisononylmethylamine (Tertiary Amine Formation)
This protocol is adapted from general methods for the N-alkylation of secondary amines with alkyl halides in the presence of a hindered base.[1][2][3]
Materials:
Decylmethylamine
Isononyl chloride
N,N-diisopropylethylamine (Hünig's base)
Acetonitrile (anhydrous)
Diethyl ether
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve decylmethylamine (1.0 eq) in anhydrous acetonitrile.
Add N,N-diisopropylethylamine (1.5 eq) to the solution.
Slowly add isononyl chloride (1.1 eq) to the reaction mixture at room temperature.
Heat the reaction mixture to 60-70°C and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
After completion, cool the reaction mixture to room temperature.
Remove the acetonitrile under reduced pressure.
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude decylisononylmethylamine.
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure tertiary amine.
Step 2: Synthesis of Decyl Isononyl Dimethyl Ammonium Chloride (Quaternization)
This protocol is based on established methods for the quaternization of tertiary amines.
Materials:
Decylisononylmethylamine
Methyl chloride
Ethanol and/or water
Procedure:
Charge a suitable autoclave with decylisononylmethylamine (1.0 eq) and the chosen solvent (ethanol, water, or a mixture thereof).
Seal the autoclave and purge with an inert gas.
Introduce methyl chloride gas (1.1 eq) into the autoclave.
Heat the mixture to 85-105°C and maintain for 4-5 hours. The pressure in the autoclave will increase during the reaction.
After the reaction is complete, cool the autoclave to room temperature.
Vent any excess methyl chloride in a safe and controlled manner.
The resulting solution contains decyl isononyl dimethyl ammonium chloride, typically at a concentration of 50-90%, depending on the amount of solvent used. The product can be used as is in solution or further processed as needed.
Data Presentation
Table 1: Reactant Stoichiometry and Reaction Conditions for Amination
Reactant/Parameter
Molar Ratio (eq)
Notes
Decylmethylamine
1.0
Starting secondary amine.
Isononyl chloride
1.1
Alkylating agent.
N,N-diisopropylethylamine
1.5
Non-nucleophilic base.
Solvent
-
Anhydrous Acetonitrile.
Temperature
-
60-70°C.
Reaction Time
-
~24 hours.
Table 2: Reactant Stoichiometry and Reaction Conditions for Quaternization
Reactant/Parameter
Molar Ratio (eq)
Notes
Decylisononylmethylamine
1.0
Tertiary amine intermediate.
Methyl chloride
1.1
Quaternizing agent.
Solvent
-
Ethanol and/or water.
Temperature
-
85-105°C.
Reaction Time
-
4-5 hours.
Final Product Concentration
-
50-90% in solution.
Mandatory Visualization
Caption: Overall synthesis pathway for decyl isononyl dimethyl ammonium chloride.
Caption: Detailed experimental workflow for the two-stage synthesis.
An In-depth Technical Guide to the Chemical Properties of Decyl Isononyl Dimethyl Ammonium Chloride
This technical guide provides a comprehensive overview of the chemical properties of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with applications in various fields, including as a bio...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the chemical properties of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with applications in various fields, including as a biocide and surfactant. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, antimicrobial activity, and the experimental protocols used to determine these characteristics.
Chemical Identity and Physicochemical Properties
Decyl isononyl dimethyl ammonium chloride is a cationic surfactant characterized by a central positively charged nitrogen atom bonded to two methyl groups, a straight-chain decyl group, and a branched-chain isononyl group.[1] This specific combination of alkyl chains contributes to its unique surface-active and biocidal properties.
Table 1: Chemical Identification of Decyl Isononyl Dimethyl Ammonium Chloride
Table 2: Physicochemical Properties of Decyl Isononyl Dimethyl Ammonium Chloride
Property
Value
Appearance
Data not available. Typically, similar compounds are clear to slightly yellow liquids or solids.
Solubility
Data not available. As a quaternary ammonium compound, it is expected to be soluble in water and polar organic solvents like ethanol and acetone.[4][5]
Melting Point
Data not available.
Boiling Point
Data not available.
Critical Micelle Concentration (CMC)
Data not available.
Surface Tension
Data not available.
Mechanism of Action
As a member of the quaternary ammonium compound family, the primary mechanism of action of decyl isononyl dimethyl ammonium chloride is the disruption of microbial cell membranes.[6][7] The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]
Following this initial binding, the hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to the leakage of essential intracellular components like ions, metabolites, and proteins, ultimately resulting in cell death.[8][9][10]
An In-depth Technical Guide to the Physicochemical Properties of CAS 138698-36-9 (Decyl isononyl dimethyl ammonium chloride)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the quaternary ammonium compound with CAS number 138698...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the quaternary ammonium compound with CAS number 138698-36-9, chemically identified as Decyl isononyl dimethyl ammonium chloride. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this substance. It includes a summary of its key physicochemical parameters, detailed experimental methodologies for their determination, and visual representations of its synthesis and biocidal mechanism of action. This guide aims to be a valuable resource for understanding and utilizing this compound in various scientific and industrial applications.
Introduction
Decyl isononyl dimethyl ammonium chloride (CAS: 138698-36-9) is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). These compounds are characterized by a central positively charged nitrogen atom bonded to four organic groups. The specific structure of CAS 138698-36-9, featuring both a straight-chain decyl group and a branched isononyl group, imparts unique properties that are leveraged in various applications, most notably as a biocide in disinfectants and sanitizers. Understanding its physicochemical properties is crucial for formulation development, efficacy testing, and safety assessment.
Physicochemical Properties
The key physicochemical properties of Decyl isononyl dimethyl ammonium chloride are summarized in the table below. These values have been compiled from various sources and represent typical data for this compound.
Property
Value
Reference(s)
Molecular Formula
C₂₁H₄₆ClN
Molecular Weight
348.0 g/mol
Appearance
Clear, slightly yellow liquid
Odor
Mild, aromatic
pH (10% aqueous solution)
6.5 - 9.0
Density (at 25°C)
0.93 g/mL
Flash Point
> 93 °C
Solubility
Soluble in water
Surface Tension (1% aq. sol.)
33 mN/m
LogP (Octanol/Water Partition Coefficient)
3.814
Setting Point
-5 °C
Viscosity (at 25°C)
< 150 cP
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of Decyl isononyl dimethyl ammonium chloride. These protocols are based on internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).
Density
The density of a liquid is determined as its mass per unit volume. For a low-viscosity liquid like Decyl isononyl dimethyl ammonium chloride, the oscillating densitometer method, as described in OECD Guideline 109 , is suitable.
Principle: A U-shaped tube is caused to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the test substance. The density of the substance is determined from the change in frequency.
Apparatus: An oscillating densitometer with a temperature-controlled measuring cell.
Procedure:
Calibrate the instrument with two liquids of known density, such as dry air and degassed, bi-distilled water.
Inject the test substance into the measuring cell, ensuring no air bubbles are present.
Allow the temperature of the measuring cell to equilibrate to the desired temperature (e.g., 25°C).
Record the oscillation period or frequency once a stable reading is achieved.
The density is calculated automatically by the instrument's software based on the calibration data.
Viscosity
The viscosity of a fluid is its resistance to flow. For Newtonian fluids, the viscosity is constant at all shear rates. The kinematic viscosity of transparent and opaque liquids can be determined using a calibrated glass capillary viscometer, following ASTM D445 .
Principle: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 30 minutes.
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
Release the suction and allow the liquid to flow freely down the capillary.
Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
Repeat the measurement at least twice.
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.
Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
pH
The pH of an aqueous solution is a measure of its acidity or alkalinity. The determination is carried out using a pH meter and a combined glass electrode as described in OECD Guideline 122 .
Principle: The pH is measured potentiometrically using a pH meter equipped with a glass electrode and a reference electrode (or a combination electrode). The potential difference between the electrodes is proportional to the pH of the solution.
Apparatus: pH meter with a combined glass electrode, standard buffer solutions (e.g., pH 4, 7, and 10).
Procedure:
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.
Prepare a 10% (w/v) aqueous solution of the test substance.
Immerse the electrode in the test solution and stir gently.
Record the pH reading once it has stabilized.
Flash Point
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The Pensky-Martens closed-cup tester is a suitable method for this determination, as outlined in ASTM D93 .
Principle: A sample of the substance is heated in a closed cup at a controlled rate. A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.
Fill the test cup with the sample to the filling mark.
Place the lid on the cup and insert the thermometer.
Light the test flame and adjust it to the specified size.
Heat the sample at the specified rate, stirring continuously.
At specified temperature intervals, apply the test flame by opening the shutter.
The flash point is the temperature at which a distinct flash is observed inside the cup.
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For surfactant solutions, the Wilhelmy plate method is commonly used.
Principle: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured, and this force is related to the surface tension of the liquid.
Apparatus: Tensiometer with a Wilhelmy plate, a temperature-controlled sample vessel.
Procedure:
Prepare a 1% (w/v) aqueous solution of the test substance.
Clean the Wilhelmy plate thoroughly (e.g., by flaming).
Place the test solution in the sample vessel and allow it to reach the desired temperature.
Lower the plate until it touches the surface of the liquid.
The instrument will then measure the force exerted on the plate by the surface tension.
The surface tension is calculated by the instrument's software.
LogP (Octanol/Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound. For surfactants, the determination can be challenging due to their amphiphilic nature. The stir-flask method, with concentrations kept below the critical micelle concentration (CMC), is a suitable approach.
Principle: A solution of the test substance in a two-phase system of n-octanol and water is stirred until equilibrium is reached. The concentration of the substance in each phase is then determined, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.
Prepare a stock solution of the test substance in the aqueous phase at a concentration below its CMC.
Mix the aqueous solution with an equal volume of n-octanol.
Stir the mixture at a constant temperature until equilibrium is achieved (e.g., 24 hours).
Separate the two phases by centrifugation.
Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method.
Calculate the partition coefficient and its logarithm.
Setting Point
The setting point, analogous to the pour point for certain liquids, is the lowest temperature at which the substance will flow under specified conditions. ASTM D97 for the pour point of petroleum products provides a relevant methodology.
Principle: After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded. The setting point is reported as 3°C above this solid point.
Apparatus: Test jar, thermometer, cooling bath.
Procedure:
Pour the sample into the test jar to the prescribed level.
Heat the sample to a specified temperature to remove any thermal history.
Insert the thermometer and cool the sample in a cooling bath.
At each 3°C interval, remove the jar from the bath and tilt it to ascertain whether there is a movement of the sample.
The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.
The setting point is calculated by adding 3°C to the temperature at which no movement was observed.
Synthesis Workflow and Mechanism of Action
The following diagrams illustrate the general synthesis pathway for Decyl isononyl dimethyl ammonium chloride and its mechanism of biocidal action against bacteria.
Caption: A two-step synthesis of Decyl isononyl dimethyl ammonium chloride.
Caption: The multi-step process of bacterial cell disruption by the QAC.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of CAS 138698-36-9, Decyl isononyl dimethyl ammonium chloride. The tabulated data, coupled with the outlined experimental protocols based on international standards, offers a robust framework for the scientific assessment and application of this compound. The visualized synthesis workflow and mechanism of action further elucidate the chemical and biological characteristics of this important quaternary ammonium compound. This information is intended to support researchers and professionals in their work involving this versatile cationic surfactant.
Exploratory
An In-depth Technical Guide to the Structure and Function of Decyl Isononyl Dimethyl Ammonium Chloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional characteristics of decyl isononyl dimethy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional characteristics of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with significant applications in antimicrobial research and formulation development. Due to the limited availability of specific experimental data for decyl isononyl dimethyl ammonium chloride, this guide incorporates data from the closely related and structurally similar compound, didecyl dimethyl ammonium chloride (DDAC), for comparative purposes. All data derived from DDAC is clearly indicated.
Chemical Structure and Identification
Decyl isononyl dimethyl ammonium chloride is a cationic surfactant belonging to the dialkyl-quaternary ammonium compound family. Its structure is characterized by a central, positively charged nitrogen atom bonded to four organic groups: two methyl groups, a straight-chain decyl group (ten carbons), and a branched isononyl group (nine carbons). The positive charge of the quaternary nitrogen is balanced by a chloride counter-ion.[1]
The unique combination of a linear and a branched alkyl chain influences its physicochemical properties, including its solubility and antimicrobial efficacy.
The amphiphilic nature of decyl isononyl dimethyl ammonium chloride, with its hydrophilic cationic head and hydrophobic alkyl tails, dictates its behavior in various solvents and its interaction with microbial cell membranes.
Generally soluble in water and organic solvents. Specific data for water solubility of DDAC is 0.65 g/L at 20°C.
Critical Micelle Concentration (CMC)
Data not available. Varies based on alkyl chain length and branching.
Note: The solubility and CMC are critical parameters for formulation development. The branched isononyl chain in decyl isononyl dimethyl ammonium chloride may result in different packing parameters and micellar structures compared to its linear counterpart, DDAC.
Mechanism of Antimicrobial Action
The primary mode of action for decyl isononyl dimethyl ammonium chloride, like other QACs, involves the disruption of microbial cell membranes. This process can be described in a multi-step model:
Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen head electrostatically binds to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]
Hydrophobic Interaction and Membrane Penetration: The long hydrophobic decyl and isononyl chains penetrate the lipid bilayer of the cell membrane.
Membrane Disruption: This penetration disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, such as ions, metabolites, and proteins.
Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can also interfere with critical metabolic processes by denaturing cellular proteins and inhibiting enzymes.
Cell Death: The culmination of these events leads to the inhibition of microbial growth (bacteriostatic) or cell death (bactericidal), depending on the concentration and the specific microorganism.
No specific signaling pathways are known to be directly targeted by decyl isononyl dimethyl ammonium chloride. Its action is primarily a direct physicochemical disruption of the cell envelope.
Caption: Mechanism of microbial cell membrane disruption.
Antimicrobial Spectrum and Efficacy
Decyl isononyl dimethyl ammonium chloride is expected to have broad-spectrum activity against a wide range of microorganisms, including bacteria and fungi. Quantitative data on its efficacy is limited, therefore, data for DDAC is presented as a reference.
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The efficacy of QACs can be influenced by factors such as pH, temperature, and the presence of organic matter.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
Materials:
96-well microtiter plates
Test microorganism culture
Mueller-Hinton Broth (MHB) or other appropriate growth medium
Prepare a stock solution of decyl isononyl dimethyl ammonium chloride in a suitable solvent (e.g., sterile deionized water or ethanol).
In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
Add 200 µL of the stock solution to well 1.
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add 100 µL of the diluted inoculum to each well.
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination via broth microdilution.
Determination of Critical Micelle Concentration (CMC) - Surface Tension Method
This protocol describes the determination of CMC by measuring the change in surface tension of solutions with varying surfactant concentrations.
Materials:
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
Series of solutions of decyl isononyl dimethyl ammonium chloride in deionized water at various concentrations
Glassware
Procedure:
Prepare a series of aqueous solutions of decyl isononyl dimethyl ammonium chloride with concentrations spanning a wide range, both below and above the expected CMC.
Calibrate the tensiometer according to the manufacturer's instructions.
Measure the surface tension of each solution, starting from the most dilute to the most concentrated to minimize contamination.
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.
Plot the surface tension as a function of the logarithm of the surfactant concentration.
The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.
The CMC is determined from the point of intersection of the two linear portions of the graph.
Toxicological Summary
Decyl isononyl dimethyl ammonium chloride, like other QACs, can cause skin and eye irritation at high concentrations. Toxicological studies on the closely related DDAC indicate low systemic toxicity due to poor absorption through the skin and gastrointestinal tract. The primary health concern is local irritation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Applications in Drug Development
The potent antimicrobial properties of decyl isononyl dimethyl ammonium chloride make it a candidate for various applications in drug development, including:
As an active pharmaceutical ingredient (API): In topical antiseptic formulations for the prevention and treatment of skin infections.
As an excipient: As a preservative in pharmaceutical formulations to prevent microbial contamination.
In drug delivery systems: Its surfactant properties may be exploited in the formulation of microemulsions or nanoparticles for drug delivery, although this requires further investigation.
As a surface disinfectant: For the sterilization of manufacturing equipment and cleanroom environments.
Conclusion
Decyl isononyl dimethyl ammonium chloride is a versatile quaternary ammonium compound with significant potential as an antimicrobial agent. Its unique structure, combining both linear and branched alkyl chains, likely contributes to its efficacy. While specific data for this compound is not extensively available, information from structurally similar QACs provides valuable insights into its properties and mechanism of action. Further research is warranted to fully characterize its physicochemical properties, antimicrobial spectrum, and potential applications in drug development.
An Examination of a Quaternary Ammonium Compound's Efficacy Against a Broad Range of Microorganisms Audience: Researchers, scientists, and drug development professionals. Disclaimer: Quantitative antimicrobial efficacy d...
Author: BenchChem Technical Support Team. Date: November 2025
An Examination of a Quaternary Ammonium Compound's Efficacy Against a Broad Range of Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Quantitative antimicrobial efficacy data for decyl isononyl dimethyl ammonium chloride is limited in publicly available scientific literature. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have utilized data from the structurally similar compound, didecyldimethylammonium chloride (DDAC), to support the registration of products containing decyl isononyl dimethyl ammonium chloride.[1] Consequently, this guide presents data primarily from studies on DDAC as a close surrogate to provide a comprehensive understanding of the anticipated antimicrobial spectrum.
Executive Summary
Decyl isononyl dimethyl ammonium chloride is a fourth-generation quaternary ammonium compound (QAC) recognized for its broad-spectrum antimicrobial activity. As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. This activity is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. This technical guide provides a detailed overview of its antimicrobial spectrum, supported by quantitative data from its surrogate, DDAC, detailed experimental protocols for efficacy testing, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
The biocidal activity of decyl isononyl dimethyl ammonium chloride, like other QACs, is initiated by the electrostatic interaction between the positively charged nitrogen atom of the molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[2] Following this initial binding, the hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The compromised membrane can no longer maintain the essential ion gradients and containment of cellular contents, resulting in the leakage of vital components like potassium ions and nucleotides, ultimately causing cell death.[2]
Caption: Mechanism of action of dialkyl quaternary ammonium compounds.
Antimicrobial Efficacy Data (Surrogate: Didecyldimethylammonium Chloride - DDAC)
The following tables summarize the quantitative antimicrobial efficacy of didecyldimethylammonium chloride (DDAC) against a variety of microorganisms.
DDAC demonstrates significant efficacy against enveloped viruses due to its mechanism of disrupting the lipid envelope. Its activity against non-enveloped viruses is more variable and often requires synergistic formulations.[14][15]
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[2][12][19][20][21]
Preparation of Antimicrobial Agent: Prepare a stock solution of decyl isononyl dimethyl ammonium chloride in a suitable solvent. Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
AOAC Use-Dilution Test
This method is used to evaluate the efficacy of disinfectants on hard, non-porous surfaces and is required by the U.S. EPA for disinfectant claims.[22][23][24][25][26]
Carrier Preparation: Use stainless steel penicylinders as carriers.
Inoculation: Immerse the sterile carriers in a 48-hour broth culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
Drying: Drain the inoculated carriers and dry them in a desiccator.
Exposure: Immerse each dried, contaminated carrier into a tube containing the disinfectant solution at the specified concentration and temperature for the designated contact time.
Neutralization and Culture: After the contact time, transfer each carrier to a tube of sterile culture medium containing a suitable neutralizer.
Incubation: Incubate the tubes at the appropriate temperature for 48 hours.
Result Interpretation: Observe the tubes for turbidity, indicating bacterial growth. The number of tubes showing growth out of the total number tested determines if the disinfectant passes the performance standard.
Virucidal Activity Assay (ASTM E1053)
This standard practice is used to assess the virucidal activity of chemicals on inanimate, nonporous surfaces.[1][11][27][28][29]
Virus Film Preparation: A suspension of the test virus is spread onto a sterile carrier (e.g., glass petri dish) and allowed to dry.
Disinfectant Application: The test disinfectant is applied to the dried virus film according to the product's intended use (e.g., spray, liquid application).
Contact Time: The disinfectant remains in contact with the virus film for a specified time at a controlled temperature.
Virus Elution and Neutralization: After the contact time, the carrier is washed with a sterile medium containing a neutralizer to stop the disinfectant's activity and to recover the remaining virus.
Virus Titration: The recovered virus suspension is serially diluted and inoculated onto a susceptible cell culture.
Incubation: The inoculated cell cultures are incubated to allow for viral replication, which is typically observed as a cytopathic effect (CPE).
Result Interpretation: The viral titer is calculated (e.g., as TCID₅₀/mL) and compared to the titer of a virus control that was not exposed to the disinfectant. The log₁₀ reduction in viral titer is then determined to assess the efficacy of the disinfectant. A disinfectant must typically demonstrate a 3-log to 4-log reduction to be considered effective.[30]
Conclusion
Decyl isononyl dimethyl ammonium chloride, as a representative of the dialkyl quaternary ammonium compounds, exhibits a potent and broad antimicrobial spectrum. Its efficacy is most pronounced against Gram-positive bacteria and enveloped viruses. While effective against Gram-negative bacteria and fungi, higher concentrations or longer contact times may be necessary, and some resistant strains have been reported. Its virucidal activity against non-enveloped viruses is often enhanced in formulated products. The standardized testing protocols outlined in this guide are essential for the accurate evaluation and validation of its antimicrobial claims for various applications in research, healthcare, and industry.
Decyl isononyl dimethyl ammonium chloride molecular weight and formula
An In-depth Technical Guide to Decyl Isononyl Dimethyl Ammonium Chloride This technical guide provides a comprehensive overview of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with sign...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to Decyl Isononyl Dimethyl Ammonium Chloride
This technical guide provides a comprehensive overview of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with significant antimicrobial properties. This document details its chemical and physical characteristics, synthesis, mechanism of action, and relevant experimental protocols for its study and application.
Chemical and Physical Properties
Decyl isononyl dimethyl ammonium chloride is a cationic surfactant belonging to the dialkyl dimethyl ammonium compound family. Its structure, featuring both a straight-chain decyl group and a branched-chain isononyl group, imparts unique physicochemical properties.
The primary method for synthesizing decyl isononyl dimethyl ammonium chloride is through the alkylation of tertiary amines, a process also known as the Menshutkin reaction. This typically involves a two-step process:
Amination: A tertiary amine, decylisononylmethylamine, is synthesized by reacting decylmethylamine with isononyl chloride in the presence of a strong base.[2]
Quaternization: The resulting tertiary amine is then quaternized using an alkylating agent, such as methyl chloride, to yield the final product.[2][3]
A specific protocol for the quaternization step is described as follows: 150 moles of decylisononyldimethylamine are mixed with a solvent (ethanol and/or water) in an autoclave. Subsequently, 165 moles of methyl chloride gas are introduced, and the mixture is heated at 85-105°C for 4-5 hours.[3]
Caption: Synthesis workflow for decyl isononyl dimethyl ammonium chloride.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of decyl isononyl dimethyl ammonium chloride is primarily attributed to its interaction with and disruption of microbial cell membranes.[2][4] As a cationic surfactant, it is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2]
The proposed mechanism involves the following steps:
Electrostatic Binding: The positively charged nitrogen head of the molecule binds to the negatively charged microbial cell surface.[2]
Hydrophobic Interaction: The hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer of the cell membrane.[2]
Membrane Disruption: This insertion disrupts the organized structure of the membrane, leading to increased fluidity, leakage of essential intracellular components (e.g., ions, proteins, and metabolites), and ultimately, cell death.[4][5]
Caption: Proposed mechanism of antimicrobial action.
While direct signaling pathway involvement for decyl isononyl dimethyl ammonium chloride is not extensively documented, studies on similar QACs, such as dodecyl dimethyl benzyl ammonium chloride (DDBAC), have shown disruption of calcium signaling pathways in non-target organisms like honeybees.[6][7] This suggests that, in addition to direct membrane damage, QACs may interfere with cellular signaling processes.
Experimental Protocols
A standard method for assessing antimicrobial activity is the determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly employed.[8]
Protocol Outline:
Preparation of Inoculum: A fresh colony of the target microorganism (e.g., E. coli, S. aureus) is cultured in a suitable broth medium (e.g., Brain Heart Infusion broth) overnight at 37°C.[8]
Serial Dilution: A two-fold serial dilution of decyl isononyl dimethyl ammonium chloride is prepared in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated at 37°C for 18-24 hours.
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
The disruption of the cell membrane can be assessed by monitoring the leakage of intracellular components or the uptake of fluorescent dyes that are typically excluded by intact membranes.
Protocol for Propidium Iodide (PI) Uptake Assay:
Cell Preparation: A suspension of the target microorganism is prepared and washed.
Treatment: The cells are treated with varying concentrations of decyl isononyl dimethyl ammonium chloride for a defined period.
Staining: Propidium iodide, a fluorescent intercalating agent that cannot cross the membrane of live cells, is added to the cell suspension.
Analysis: The fluorescence of the cell suspension is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the detection and quantification of decyl isononyl dimethyl ammonium chloride in various matrices.
General LC-MS/MS Protocol:
Sample Preparation: The compound is extracted from the sample matrix using a suitable solvent, such as acetonitrile.[9] The extract may be further purified using solid-phase extraction (SPE).[2]
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column for separation. A gradient elution with a mobile phase consisting of an ammonium formate buffer and methanol is often used.[9]
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification.
Caption: General workflow for the analytical determination of decyl isononyl dimethyl ammonium chloride.
Applications in Research and Drug Development
The potent, broad-spectrum antimicrobial activity of decyl isononyl dimethyl ammonium chloride makes it a compound of interest for various applications, including:
Disinfectants and Antiseptics: Its primary use is in formulations for surface disinfection in healthcare and industrial settings.[4][10]
Antimicrobial Coatings: Research into covalently bonding QACs to surfaces to create self-sanitizing materials is an active area.
Drug Delivery: The surfactant properties of QACs are being explored for their potential in drug delivery systems.
Antifouling Agents: Its efficacy against algae and other microorganisms makes it suitable for use in preventing biofouling.
Further research is warranted to fully elucidate the specific interactions of decyl isononyl dimethyl ammonium chloride with microbial and mammalian cells to optimize its efficacy and ensure its safety in various applications.
An In-depth Technical Guide on the Solubility and Stability of Decyl Isononyl Dimethyl Ammonium Chloride
This technical guide provides a comprehensive overview of the solubility and stability of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound. Due to the limited availability of specific data for th...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the solubility and stability of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound. Due to the limited availability of specific data for this particular molecule, this guide leverages information from closely related and well-studied analogs, primarily didecyl dimethyl ammonium chloride (DDAC), to infer its physicochemical properties. This approach is common in chemical assessments where data gaps exist for specific homologs.
Chemical Identity
Decyl isononyl dimethyl ammonium chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its structure consists of a central nitrogen atom covalently bonded to two methyl groups, a decyl group, and an isononyl group, with a chloride counter-ion. The CAS number for decyl isononyl dimethyl ammonium chloride is 138698-36-9[1].
Solubility Profile
Quaternary ammonium compounds, in general, exhibit solubility in both aqueous and organic solvents, a characteristic governed by the length of the alkyl chains.[2][3]
Water Solubility:
The presence of long alkyl chains, such as decyl and isononyl groups, imparts significant hydrophobic character to the molecule. This suggests that decyl isononyl dimethyl ammonium chloride likely has limited solubility in water. For comparison, didecyl dimethyl ammonium chloride (DDAC), which has two decyl chains, has a reported water solubility of 0.65 g/L at 20°C[4]. It is anticipated that the solubility of decyl isononyl dimethyl ammonium chloride would be in a similar range. The solubility of QACs in aqueous solutions can also be influenced by temperature and pH[5][6].
Organic Solvent Solubility:
QACs with longer alkyl chains generally exhibit good solubility in polar organic solvents. It is expected that decyl isononyl dimethyl ammonium chloride is soluble in alcohols such as ethanol, as well as other organic solvents like acetone[6]. This property is crucial for its formulation in various disinfectant and biocide products[7][8].
Table 1: Estimated Solubility of Decyl Isononyl Dimethyl Ammonium Chloride
The stability of decyl isononyl dimethyl ammonium chloride is a critical factor for its storage, handling, and efficacy in various applications.
Thermal Stability:
Quaternary ammonium compounds are generally stable under normal storage conditions, including ambient temperature and pressure[9][10][11]. However, they can decompose at elevated temperatures. For instance, DDAC is reported to have a boiling point of >180°C, at which it begins to decompose[4]. Hazardous decomposition products upon combustion can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride[9][11].
pH Stability:
DDAC has been found to be hydrolytically stable, with a long half-life at pH levels of 4, 7, and 9[4]. This suggests that decyl isononyl dimethyl ammonium chloride is also likely to be stable across a wide pH range, a desirable characteristic for formulations used in diverse environments.
Table 2: Stability Data for Related Quaternary Ammonium Compounds
Condition
Observation
Reference Compound
Thermal
Stable under normal conditions. Decomposes at >180°C.[4]
Detailed experimental protocols for determining the solubility and stability of chemical compounds are well-established and standardized by organizations such as the OECD (Organisation for Economic Co-operation and Development).
Solubility Determination (OECD Guideline 105: Water Solubility):
A standard method for determining water solubility is the flask method.
Preparation: A surplus of the test substance is added to a flask containing distilled water.
Equilibration: The flask is agitated at a constant temperature until saturation is reached.
Separation: The saturated solution is separated from the undissolved substance by centrifugation or filtration.
Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method, such as chromatography or titration.
Stability Testing (OECD Guideline 111: Hydrolysis as a Function of pH):
This guideline outlines the procedure for testing the hydrolytic stability of a substance.
Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
Incubation: A small, known amount of the test substance is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature.
Sampling: Aliquots are taken at various time intervals.
Analysis: The concentration of the remaining test substance and any degradation products are determined using an appropriate analytical method. The rate of hydrolysis and the half-life are then calculated.
Logical Workflow for Stability Assessment
The following diagram illustrates a generalized workflow for assessing the chemical stability of a quaternary ammonium compound like decyl isononyl dimethyl ammonium chloride.
Caption: A flowchart illustrating the key steps in a chemical stability assessment.
Conclusion
While specific experimental data for decyl isononyl dimethyl ammonium chloride is scarce in publicly available literature, a reliable estimation of its solubility and stability can be made by referencing closely related quaternary ammonium compounds. It is anticipated to have limited water solubility but good solubility in organic solvents. Furthermore, it is expected to be stable under normal conditions of use and storage, with good hydrolytic stability across a range of pH values. For definitive quantitative data, experimental testing following standardized protocols is recommended.
An In-depth Technical Guide to the Interaction of Decyl Isononyl Dimethyl Ammonium Chloride with Microbial Membranes
For Researchers, Scientists, and Drug Development Professionals Introduction Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) that belongs to a class of cationic surfactants widely utiliz...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) that belongs to a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties.[1] These compounds are integral components in disinfectants, antiseptics, and preservatives.[1] The unique molecular structure of decyl isononyl dimethyl ammonium chloride, featuring a positively charged nitrogen atom covalently bonded to two methyl groups, a decyl group, and a branched isononyl group, imparts an amphiphilic character that is central to its biocidal activity.[1] This guide provides a detailed technical overview of the interaction of decyl isononyl dimethyl ammonium chloride with microbial membranes, focusing on its mechanism of action, quantifiable effects, and the experimental protocols used to elucidate these interactions.
Mechanism of Action on Microbial Membranes
The primary mode of antimicrobial action for decyl isononyl dimethyl ammonium chloride, like other QACs, involves a multi-step interaction with the microbial cell membrane, leading to a catastrophic loss of membrane integrity and subsequent cell death.[2][3]
Initial Electrostatic Interaction: The process begins with the electrostatic attraction between the cationic head of the decyl isononyl dimethyl ammonium chloride molecule and the net negative charge of the microbial cell surface.[1] In bacteria, this negative charge is primarily due to the presence of teichoic acids in the cell walls of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.
Hydrophobic Interaction and Membrane Intercalation: Following the initial electrostatic binding, the hydrophobic alkyl chains (decyl and isononyl groups) penetrate the hydrophobic core of the cell membrane. This intercalation disrupts the highly ordered structure of the lipid bilayer, leading to a disorganization of the membrane.[2]
Membrane Permeabilization and Leakage of Intracellular Contents: The disruption of the membrane's architecture results in a significant increase in its permeability. This allows for the uncontrolled leakage of essential intracellular components, such as potassium ions, proteins, and nucleic acids, from the cytoplasm into the extracellular environment.[1][2][4]
Membrane Depolarization: The influx and efflux of ions across the compromised membrane lead to the dissipation of the electrochemical gradient, a phenomenon known as membrane depolarization.[5][6] This loss of membrane potential is a critical step in the bactericidal process, as it disrupts essential cellular functions that rely on this gradient, such as ATP synthesis and active transport.
Cell Lysis: The extensive damage to the cell membrane and the loss of critical intracellular components ultimately lead to cell lysis and death.[1] In some cases, particularly with didecyldimethylammonium chloride (a structurally similar QAC), the formation of "blebs" or protrusions on the cell surface has been observed, which is indicative of severe membrane damage.[2][7]
Quantitative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MIC) of Didecyldimethylammonium Chloride (DDAC) against Bacteria
Experimental Protocols for Membrane Interaction Studies
A comprehensive understanding of the interaction between decyl isononyl dimethyl ammonium chloride and microbial membranes can be achieved through a series of well-defined experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[13]
Protocol:
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of decyl isononyl dimethyl ammonium chloride in a suitable solvent (e.g., sterile deionized water or a solvent that does not interfere with microbial growth).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth).
Preparation of Microbial Inoculum: Culture the test microorganism overnight in the appropriate growth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
Controls: Include a positive control (microorganism in growth medium without the antimicrobial agent) and a negative control (growth medium only).
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
Membrane Potential Depolarization Assay
This assay utilizes a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to monitor changes in the membrane potential of microbial cells.[5][6]
Protocol:
Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline). Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark with shaking for a period sufficient to allow the dye to accumulate in the polarized membranes (typically 5-15 minutes).[5][7] This will result in the quenching of the dye's fluorescence.
Fluorometric Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
Addition of Antimicrobial Agent: Add decyl isononyl dimethyl ammonium chloride at the desired concentration to the cuvette and immediately begin recording the fluorescence intensity over time.
Data Analysis: Depolarization of the membrane will cause the release of the DiSC₃(5) dye from the cells, resulting in an increase in fluorescence intensity. The change in fluorescence is proportional to the degree of membrane depolarization.
Cellular Leakage Assays
These assays quantify the release of intracellular components, such as proteins and nucleic acids, as a result of membrane damage.
This protocol uses a colorimetric method, such as the Bradford or BCA protein assay, to measure the concentration of proteins released into the supernatant.[1]
Protocol:
Cell Treatment: Prepare a microbial cell suspension as described for the membrane potential assay. Treat the cells with various concentrations of decyl isononyl dimethyl ammonium chloride for a defined period (e.g., 1-2 hours). Include an untreated control.
Supernatant Collection: Centrifuge the cell suspensions to pellet the cells. Carefully collect the supernatant, which contains any leaked proteins.
Protein Quantification: Mix a known volume of the supernatant with the Bradford or BCA reagent according to the manufacturer's instructions.
Absorbance Measurement: Measure the absorbance of the samples at the appropriate wavelength (e.g., 595 nm for the Bradford assay) using a spectrophotometer.
Data Analysis: Create a standard curve using a known protein standard (e.g., bovine serum albumin). Use the standard curve to determine the concentration of protein in the supernatant of the treated and control samples.
This assay measures the release of nucleic acids by monitoring the absorbance of the supernatant at 260 nm.
Protocol:
Cell Treatment and Supernatant Collection: Follow the same procedure as for the protein leakage assay (steps 1 and 2).
Absorbance Measurement: Measure the absorbance of the collected supernatant at 260 nm using a UV-Vis spectrophotometer.
Data Analysis: An increase in the absorbance at 260 nm in the supernatant of treated cells compared to the control indicates leakage of nucleic acids.
Mandatory Visualizations
Mechanism of Action of Decyl Isononyl Dimethyl Ammonium Chloride
Caption: Mechanism of action of decyl isononyl dimethyl ammonium chloride on microbial membranes.
Experimental Workflow for Assessing Membrane Interaction
Caption: Experimental workflow for evaluating microbial membrane interactions.
Microbial Resistance Mechanisms
The extensive use of QACs, including decyl isononyl dimethyl ammonium chloride, can lead to the development of microbial resistance. Understanding these mechanisms is crucial for the development of effective antimicrobial strategies.
Efflux Pumps: Some bacteria possess membrane proteins that act as efflux pumps, which actively transport QACs out of the cell, preventing them from reaching their target concentration at the cell membrane.[1]
Alterations in Cell Wall or Membrane Composition: Microbes can alter the composition of their cell envelope to reduce the binding of QACs. This can include changes in the fatty acid composition of the membrane or modifications to the LPS in Gram-negative bacteria.[1]
Biofilm Formation: Bacteria embedded within a biofilm matrix are often more resistant to disinfectants. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, preventing the QAC from reaching the bacterial cells.[1]
Conclusion
Decyl isononyl dimethyl ammonium chloride is a potent antimicrobial agent that exerts its biocidal activity through the disruption of microbial cell membranes. Its cationic and amphiphilic nature facilitates a multi-step process of electrostatic attraction, hydrophobic intercalation, and subsequent membrane permeabilization, leading to the leakage of intracellular components, membrane depolarization, and ultimately, cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these interactions. A thorough understanding of the mechanism of action and potential resistance mechanisms is paramount for the effective application of decyl isononyl dimethyl ammonium chloride in various fields, from industrial disinfection to the development of novel antimicrobial therapies.
Toxicological profile of decyl isononyl dimethyl ammonium chloride
An In-depth Technical Guide on the Toxicological Profile of Decyl Isononyl Dimethyl Ammonium Chloride Disclaimer: The majority of the detailed toxicological data available is for the closely related compound, Didecyl Dim...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Toxicological Profile of Decyl Isononyl Dimethyl Ammonium Chloride
Disclaimer: The majority of the detailed toxicological data available is for the closely related compound, Didecyl Dimethyl Ammonium Chloride (DDAC). Regulatory agencies and scientific literature often use DDAC as a surrogate for other quaternary ammonium compounds, including decyl isononyl dimethyl ammonium chloride, due to their structural and functional similarities. This document primarily summarizes the toxicological profile of DDAC, with the understanding that it provides a strong indication of the likely profile of decyl isononyl dimethyl ammonium chloride.
Executive Summary
Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound. Based on the data for the closely related and structurally similar compound, didecyl dimethyl ammonium chloride (DDAC), it is expected to be harmful if swallowed and to cause severe skin burns and eye damage. It is not expected to be a skin sensitizer. DDAC is not considered to be carcinogenic or genotoxic.[1][2] Developmental and reproductive toxicity studies on DDAC have shown effects only at doses that are also toxic to the mother.[3] The primary mechanism of action for this class of compounds is the disruption of cell membranes, leading to local irritant effects.[4][5]
Quantitative Toxicological Data
The following tables summarize the quantitative toxicological data for didecyl dimethyl ammonium chloride (DDAC), which serves as a surrogate for decyl isononyl dimethyl ammonium chloride.
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are typically followed for regulatory submissions.
Acute Dermal Irritation/Corrosion Test (based on OECD 404)
Test System: Albino rabbits are typically used.
Procedure: A small area of the animal's flank is clipped free of fur. The test substance (0.5 mL of liquid or 0.5 g of solid/paste) is applied to the skin under a gauze patch. The patch is secured with tape for a 4-hour exposure period.
Observations: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of these reactions is scored according to a standardized scale. If corrosive effects are observed, the study is terminated.
Acute Eye Irritation/Corrosion Test (based on OECD 405)
Test System: Albino rabbits are the standard model.[12]
Procedure: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of a solid) is instilled into the conjunctival sac of one eye of the rabbit.[13] The eyelids are held shut for approximately one second. The other eye serves as an untreated control.[13]
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions. Reversibility of the effects is also assessed.[12]
Skin Sensitization: Local Lymph Node Assay (LLNA) (based on OECD 429)
Test System: Female CBA/J or CBA/Ca mice are commonly used.[14]
Procedure: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days.[14][15] A positive control (a known sensitizer) and a vehicle control group are also included. Five days after the first application, a solution containing radioactive thymidine ([³H]-methyl thymidine) is injected intravenously.[15]
Endpoint: Three hours after the injection of radioactive thymidine, the mice are euthanized, and the draining auricular lymph nodes are excised. The radioactivity in the lymph node cells is measured. A stimulation index (SI) is calculated by dividing the mean radioactivity in the test group by the mean radioactivity in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[14]
Two-Generation Reproductive Toxicity Study (based on OECD 416)
Test System: Rats are the preferred species.
Procedure: The study involves two generations of animals (F0 and F1). The F0 generation males and females are exposed to the test substance in their diet for a pre-mating period of 10 weeks. They are then mated to produce the F1 generation. The F1 offspring are also exposed to the test substance from conception through sexual maturity. Selected F1 animals are then mated to produce the F2 generation.
Observations: Throughout the study, observations are made on the general health of the animals, body weight, food consumption, mating performance, fertility, gestation length, and parturition. The offspring are examined for viability, growth, and development. At the end of the study, a full necropsy and histopathological examination of the reproductive organs are performed on the F0 and F1 adults.
In Vitro Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar medium that lacks the essential amino acid.
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of quaternary ammonium compounds like decyl isononyl dimethyl ammonium chloride is the disruption of cellular membranes. As cationic surfactants, they interact with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components and ultimately cell death.[10]
In mammalian systems, this membrane-disrupting activity is the likely cause of the observed local irritation and corrosive effects on the skin and eyes. At a systemic level, the effects of repeated exposure, such as reduced body weight and food consumption, are also thought to be a consequence of local irritation in the gastrointestinal tract.[4]
While specific signaling pathway disruptions in mammalian cells by decyl isononyl dimethyl ammonium chloride are not well-documented, some studies on similar compounds suggest potential interactions with pathways related to inflammation and cell death as a secondary consequence of membrane damage. For instance, dodecyl dimethyl benzyl ammonium chloride (DDBAC) has been shown to alter the expression of genes involved in calcium signaling pathways in honeybees, which are crucial for functions like calcium absorption, muscle contraction, and neurotransmission.[16] However, further research is needed to elucidate specific signaling pathway perturbations in mammalian systems.
Mandatory Visualizations
Caption: Experimental workflow for the murine Local Lymph Node Assay (LLNA).
Caption: Conceptual diagram of the membrane disruption mechanism of action.
Application Notes and Protocols for Decyl Isononyl Dimethyl Ammonium Chloride as a Laboratory Disinfectant
A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S Introduction Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) that belongs to the group of cationic surfactants.[1] Like other QACs, it is utilized for its...
Author: BenchChem Technical Support Team. Date: November 2025
A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S
Introduction
Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) that belongs to the group of cationic surfactants.[1] Like other QACs, it is utilized for its antimicrobial properties and is effective against a broad spectrum of bacteria, fungi, and enveloped viruses.[2][3][4] Its primary application in a laboratory setting is for the disinfection of hard, non-porous surfaces, equipment, and non-critical instruments.
It is important to note that while decyl isononyl dimethyl ammonium chloride is a recognized QAC, much of the publicly available scientific literature and efficacy data pertains to the closely related and more extensively studied compound, didecyl dimethyl ammonium chloride (DDAC). Due to their structural similarities, the information and protocols provided in these notes are largely based on data for DDAC and general knowledge of QAC disinfectants. Researchers should validate these protocols for their specific laboratory conditions and target microorganisms.
Mechanism of Action
The antimicrobial activity of decyl isononyl dimethyl ammonium chloride, like other QACs, is primarily due to its ability to disrupt microbial cell membranes.[2][5] The positively charged quaternary ammonium cation is attracted to the negatively charged components of the microbial cell surface. This interaction leads to the following events:
Adsorption and Binding: The cationic headgroup of the QAC molecule binds to the acidic phospholipids and proteins in the cell membrane of bacteria or the lipid envelope of viruses.
Membrane Disruption: The long, hydrophobic alkyl chains (decyl and isononyl groups) penetrate and disrupt the lipid bilayer of the cell membrane.[2][6]
Leakage of Intracellular Components: This disruption increases membrane permeability, leading to the leakage of essential cytoplasmic contents, such as ions, metabolites, and nucleic acids.[6]
Enzyme Inactivation: The compound can also denature essential cellular proteins and enzymes, further contributing to cell death.
Caption: Mechanism of action of Decyl Isononyl Dimethyl Ammonium Chloride.
Spectrum of Activity
Quaternary ammonium compounds like decyl isononyl dimethyl ammonium chloride are effective against a wide range of microorganisms:
Gram-positive bacteria: Generally very susceptible.
Gram-negative bacteria: Susceptible, though some species may exhibit higher resistance.
Enveloped viruses: Highly effective due to the disruption of the viral lipid envelope. This includes viruses such as influenza virus and coronaviruses.[3]
Non-enveloped viruses: Generally less susceptible.
Bacterial spores: Not considered sporicidal at standard use concentrations.
Data Presentation
The following tables summarize the efficacy of didecyl dimethyl ammonium chloride (DDAC), a closely related compound, against various microorganisms. This data can serve as a starting point for the evaluation of decyl isononyl dimethyl ammonium chloride.
Table 1: Antibacterial Efficacy of Didecyl Dimethyl Ammonium Chloride (DDAC)
Note: Efficacy can be influenced by factors such as the presence of organic soil, water hardness, temperature, and the specific formulation of the disinfectant product.
Experimental Protocols
Protocol 1: Preparation of Use-Dilution
Objective: To prepare a working solution of decyl isononyl dimethyl ammonium chloride from a concentrated stock.
Appropriate personal protective equipment (PPE): gloves, safety glasses
Procedure:
Determine the desired final concentration of the working solution in parts per million (ppm). Disinfectant concentrations typically range from 200 to 3000 ppm.[7]
Consult the manufacturer's instructions for the concentration of the stock solution.
Calculate the required volume of concentrate using the formula:
V₁ = (C₂ * V₂) / C₁
Where:
V₁ = Volume of the concentrate
C₁ = Concentration of the concentrate
V₂ = Final volume of the working solution
C₂ = Desired final concentration
Measure the calculated volume of the concentrate using a graduated cylinder.
Add the concentrate to the appropriate volume of distilled or deionized water in a volumetric flask or graduated cylinder.
Mix the solution thoroughly.
Label the container with the disinfectant name, concentration, and date of preparation.
Caption: Workflow for the preparation of a disinfectant use-dilution.
Protocol 2: Surface Disinfection Efficacy Test (Suspension Test)
Objective: To evaluate the bactericidal or virucidal efficacy of a decyl isononyl dimethyl ammonium chloride solution.
Materials:
Prepared use-dilution of the disinfectant
Test microorganism suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, or a relevant virus)
Sterile test tubes
Sterile pipettes
Neutralizer solution (to inactivate the disinfectant)
Growth medium (for bacteria) or host cells (for viruses)
Incubator
Timer
Vortex mixer
Appropriate PPE and biosafety cabinet
Procedure:
Preparation:
Aseptically pipette 9.9 mL of the disinfectant use-dilution into a sterile test tube.
Pipette 9.9 mL of a suitable neutralizer into another set of sterile test tubes.
Prepare a control tube with 9.9 mL of sterile water or buffer instead of the disinfectant.
Inoculation:
At time zero, add 0.1 mL of the test microorganism suspension to the disinfectant tube and the control tube.
Immediately start the timer for the desired contact time (e.g., 1, 5, or 10 minutes).
Mix the contents of the tubes thoroughly using a vortex mixer.
Neutralization:
At the end of the contact time, transfer 1 mL of the disinfectant-microorganism mixture to a tube containing 9 mL of neutralizer.
Mix immediately and thoroughly. This stops the antimicrobial action of the disinfectant.
Perform the same step for the control tube.
Quantification of Survivors:
Perform serial dilutions of the neutralized samples.
Plate the dilutions onto appropriate agar plates for bacterial enumeration or perform a plaque assay or TCID₅₀ for viral titration.
Incubation:
Incubate the plates or cell cultures under appropriate conditions.
Data Analysis:
Count the number of colony-forming units (CFU) for bacteria or plaques/infected wells for viruses.
Calculate the log reduction in microbial count compared to the control. A log reduction of ≥3 (99.9%) is generally considered effective for disinfection.
Caption: Workflow for a surface disinfection efficacy suspension test.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling concentrated or diluted solutions of decyl isononyl dimethyl ammonium chloride.[9]
Avoid inhalation of aerosols. Use in a well-ventilated area.[9]
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice if irritation persists.
Consult the Safety Data Sheet (SDS) for detailed safety information.
Do not mix with other cleaning agents, especially chlorine-based products, as this can produce toxic gas.[9]
Considerations for Use
Organic Load: The presence of organic matter, such as blood, serum, or soil, can reduce the efficacy of QACs. Surfaces should be cleaned to remove gross filth before disinfection.[10]
Water Hardness: The effectiveness of some QAC formulations can be diminished in hard water.
Material Compatibility: QACs are generally compatible with a wide range of materials found in laboratories. However, prolonged exposure to certain plastics and rubbers may cause damage.
Contact Time: It is crucial to ensure that the disinfectant remains wet on the surface for the entire recommended contact time to achieve proper disinfection.
Disclaimer
These application notes and protocols are intended for informational purposes only and are designed for use by trained laboratory personnel. It is the responsibility of the user to validate all procedures for their specific applications and to adhere to all applicable safety guidelines and regulations. The information provided is based on the available scientific literature for closely related compounds and may not be directly transferable to all formulations of decyl isononyl dimethyl ammonium chloride.
Application Notes and Protocols: Decyl Isononyl Dimethyl Ammonium Chloride in Antimicrobial Surface Coating Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), and its applica...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), and its application in the development of antimicrobial surface coatings. This document details its synthesis, mechanism of action, antimicrobial efficacy, and protocols for its application and evaluation.
Introduction
Decyl isononyl dimethyl ammonium chloride is a cationic surfactant with potent biocidal properties against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2] Its molecular structure, featuring a positively charged nitrogen atom and hydrophobic alkyl chains, allows it to effectively disrupt microbial cell membranes, leading to cell death.[2] These characteristics make it a compelling candidate for incorporation into antimicrobial surface coatings designed to reduce microbial contamination on various surfaces, a critical aspect in healthcare, food safety, and public health. The development of durable and long-lasting antimicrobial coatings is an area of significant research interest, aimed at providing continuous protection against pathogens.[3][4]
Mechanism of Antimicrobial Action
The primary mechanism of action for decyl isononyl dimethyl ammonium chloride, like other QACs, involves a multi-step process targeting the microbial cell envelope.
Electrostatic Attraction: The positively charged quaternary nitrogen atom of the molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
Hydrophobic Interaction: Following initial binding, the hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer of the cell membrane.
Membrane Disruption: This insertion disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components like ions, metabolites, and proteins, ultimately resulting in cell lysis and death.[2]
Mechanism of antimicrobial action of Decyl Isononyl Dimethyl Ammonium Chloride.
Synthesis Protocol
The synthesis of decyl isononyl dimethyl ammonium chloride is typically achieved through a two-step process involving amination followed by quaternization.
Experimental Workflow: Synthesis
Two-step synthesis process for Decyl Isononyl Dimethyl Ammonium Chloride.
Detailed Protocol:
Step 1: Amination
In a reaction vessel, combine decylmethylamine and a suitable solvent.
Slowly add isononyl chloride to the mixture while stirring.
Introduce a strong base, such as caustic soda, to facilitate the reaction.
Maintain the reaction at a controlled temperature and monitor for completion to yield decylisononylmethylamine.
Step 2: Quaternization
Dissolve the resulting decylisononylmethylamine in an appropriate solvent.
Introduce the alkylating agent, typically methyl chloride, into the reaction vessel.
Heat the mixture under pressure and maintain for a specified duration to complete the quaternization reaction.
The final product, decyl isononyl dimethyl ammonium chloride, can then be purified.
Antimicrobial Efficacy Data
The antimicrobial efficacy of decyl isononyl dimethyl ammonium chloride and related QACs has been evaluated against various microorganisms. The following tables summarize key quantitative data from research and product information.
Table 1: Antimicrobial Efficacy of Related Quaternary Ammonium Compounds
Protocols for Antimicrobial Surface Coating Application and Evaluation
Standardized methods are crucial for the reproducible evaluation of antimicrobial surface coatings. The following protocols are based on guidelines from the Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO).
Protocol for Surface Coating Application
Substrate Preparation: Use standardized carriers, such as 1x1 inch brushed stainless steel coupons.[9] Clean the coupons thoroughly with a suitable solvent (e.g., ethanol) and sterilize them.
Coating Formulation: Prepare the decyl isononyl dimethyl ammonium chloride coating solution at the desired concentration in a suitable solvent or polymer matrix.
Application: Apply the coating solution to the prepared coupons using a consistent method such as spraying, dipping, or spreading to ensure a uniform layer.[6]
Curing/Drying: Allow the coated coupons to dry or cure according to the formulation's requirements, typically overnight under controlled temperature and humidity.[9]
Protocol for Evaluating Antimicrobial Efficacy (ISO 22196 / JIS Z 2801)
This protocol provides a quantitative measure of the antimicrobial activity of a treated surface.[10]
Workflow for quantitative evaluation of antimicrobial surface efficacy.
Protocol for Evaluating Coating Durability (Adapted from EPA MB-40)
This protocol assesses the durability of the antimicrobial coating after simulated wear and cleaning.[9][11]
Coating and Curing: Prepare coated coupons as described in section 5.1.
Abrasion Regimen: Subject the coated coupons to a specified number of abrasion cycles using a standardized abrasion tester. The abrasion can be performed with dry sponges or sponges wetted with cleaning/disinfectant solutions (e.g., sodium hypochlorite, quaternary ammonium compound solution).[9][12]
Efficacy Testing: After the abrasion regimen, evaluate the antimicrobial efficacy of the worn coupons using the protocol described in section 5.2.
Performance Requirement: To meet EPA standards for supplemental residual antimicrobial coatings, the abraded surfaces must demonstrate at least a 99.9% (3-log) reduction of the target microorganisms.[9][12]
Conclusion
Decyl isononyl dimethyl ammonium chloride demonstrates significant potential as an active ingredient in antimicrobial surface coatings. Its robust biocidal activity, coupled with the potential for creating durable and long-lasting formulations, makes it a valuable tool in the ongoing effort to control microbial contamination in various settings. The protocols and data presented in these application notes provide a foundation for researchers and developers to further explore and optimize the use of this compound in novel antimicrobial technologies. Careful adherence to standardized testing methodologies is essential to validate the efficacy and durability of these innovative coatings.
Application Notes and Protocols for Testing the Efficacy of Decyl Isononyl Dimethyl Ammonium Chloride
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the experimental protocols for evaluating the efficacy of decyl isononyl dimethyl ammonium chloride...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols for evaluating the efficacy of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial properties. The information presented here is intended to assist researchers in designing and executing robust efficacy studies.
Mechanism of Action
Decyl isononyl dimethyl ammonium chloride is a cationic surfactant. Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.[1][2] The positively charged nitrogen atom in the molecule is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1] This electrostatic interaction facilitates the insertion of the hydrophobic decyl and isononyl alkyl chains into the lipid bilayer of the cell membrane.[1] This intercalation disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[2][3]
Mechanism of Action of Decyl Isononyl Dimethyl Ammonium Chloride.
Quantitative Efficacy Data
Table 1: Minimum Inhibitory Concentration (MIC) of Didecyldimethylammonium Chloride (DDAC) against various microorganisms.
Table 2: Fungicidal Efficacy of Didecyldimethylammonium Chloride (DDAC).
Fungus
Concentration
Efficacy
Stachybotrys chartarum
1.0%
Controlled growth
Aspergillus niger
-
Less effective
Penicillium brevicompactum
-
Less effective
Cladosporium cladosporioides
-
Less effective
Experimental Protocols
The following protocols are based on established methods for testing the efficacy of quaternary ammonium compounds.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of the antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
Sterile 96-well microtiter plates
Incubator
Plate reader (optional)
Sterile agar plates
Procedure:
Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution: Prepare a series of twofold dilutions of the decyl isononyl dimethyl ammonium chloride stock solution in the growth medium in the wells of a 96-well plate.
Inoculation: Add the prepared inoculum to each well. Include a positive control (medium with inoculum, no antimicrobial) and a negative control (medium only).
Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined visually or by measuring the optical density using a plate reader.
MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no growth onto sterile agar plates. Incubate the plates for 18-24 hours. The MBC is the lowest concentration that shows no colony formation.
Workflow for MIC and MBC Determination.
Surface Disinfectant Efficacy Test
This protocol evaluates the efficacy of decyl isononyl dimethyl ammonium chloride as a hard surface disinfectant. This method is adapted from EPA guidelines for testing antimicrobial pesticides.
Materials:
Decyl isononyl dimethyl ammonium chloride solution at test concentration
Test surfaces (e.g., stainless steel, glass, ceramic tiles)
Test microorganisms
Sterile water or buffer
Neutralizer solution
Sterile swabs or wipes
Incubator
Agar plates
Procedure:
Carrier Preparation: Sterilize the test surfaces (carriers).
Inoculation: Inoculate the carriers with a standardized suspension of the test microorganism and allow them to dry.
Treatment: Apply the decyl isononyl dimethyl ammonium chloride solution to the inoculated carriers for a specified contact time.
Neutralization: After the contact time, transfer the carriers to a neutralizer solution to stop the antimicrobial action.
Recovery: Elute the surviving microorganisms from the carriers into a collection fluid.
Enumeration: Plate serial dilutions of the collection fluid onto agar plates and incubate.
Calculation: Count the colonies and calculate the log reduction in viable microorganisms compared to untreated control carriers. A common benchmark for effective disinfection is a 5-log reduction (99.999% kill rate).
Virucidal Efficacy Test
This protocol assesses the effectiveness of decyl isononyl dimethyl ammonium chloride against viruses.
Carrier Preparation and Inoculation: Dry a standardized amount of the test virus onto a sterile carrier.
Treatment: Apply the disinfectant solution to the carrier for a specific contact time.
Neutralization and Recovery: Neutralize the disinfectant and recover the remaining virus in cell culture medium.
Infection of Host Cells: Inoculate a monolayer of susceptible host cells with serial dilutions of the recovered virus.
Incubation and Observation: Incubate the cells and observe for cytopathic effects (CPE) or perform a plaque assay to quantify the infectious virus.
Calculation: Calculate the log reduction in viral titer compared to an untreated control. A virucidal claim typically requires a ≥4-log reduction in virus titer.
Signaling Pathway Interactions
The primary mode of action of decyl isononyl dimethyl ammonium chloride is through direct physical disruption of the cell membrane. While this leads to a cascade of events culminating in cell death, it is not known to directly target specific intracellular signaling pathways in the same manner as some targeted antibiotics. The disruption of the membrane potential and leakage of ions can, however, indirectly affect various cellular processes that are dependent on ion gradients and membrane integrity.
For instance, some studies on other QACs have suggested that exposure can lead to the production of reactive oxygen species (ROS) and a decrease in glutathione activity in certain cell types, indicating an induction of oxidative stress.[2] However, more research is needed to elucidate specific signaling cascades that may be affected as a secondary consequence of membrane damage by decyl isononyl dimethyl ammonium chloride in microbial cells.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic evaluation of the antimicrobial efficacy of decyl isononyl dimethyl ammonium chloride. Researchers should adapt these methods to their specific research questions and target organisms. While data from structurally related compounds like DDAC are useful for preliminary assessments, it is crucial to generate specific efficacy data for decyl isononyl dimethyl ammonium chloride to fully characterize its antimicrobial profile.
Application Note: Decyl Isononyl Dimethyl Ammonium Chloride as a Biocide in Industrial Water Treatment
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following application note primarily utilizes data for Didecyl Dimethyl Ammonium Chloride (DDAC), a chemically similar and widely stu...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note primarily utilizes data for Didecyl Dimethyl Ammonium Chloride (DDAC), a chemically similar and widely studied quaternary ammonium compound (QAC). Due to the limited specific data available for decyl isononyl dimethyl ammonium chloride, DDAC serves as a close surrogate to illustrate the principles of application, efficacy, and mechanism of action for this class of biocides in industrial water treatment.
Introduction
Quaternary Ammonium Compounds (QACs) are cationic surfactants widely employed as broad-spectrum biocides in various industrial and commercial applications. Their molecular structure, featuring a positively charged nitrogen atom bonded to four alkyl groups, is central to their antimicrobial activity.[1] Didecyl Dimethyl Ammonium Chloride (DDAC) is a prominent member of the QAC family, valued for its efficacy against a wide range of microorganisms, including bacteria, fungi, and algae.[1][2][3]
In industrial water systems, such as cooling towers, recirculating water systems, and wastewater treatment facilities, microbial growth can lead to significant operational issues including biofouling, microbially induced corrosion, and reduced heat transfer efficiency.[4] DDAC is utilized to control and prevent these problems. Its advantages include high stability across varying temperatures and pH, low corrosivity to common materials, and effectiveness in preventing stubborn biofilm formation.[2][4]
Mechanism of Action
The biocidal mechanism of DDAC and similar QACs is initiated by an electrostatic interaction between the positively charged cationic head of the molecule and the negatively charged components of microbial cell surfaces.[1] This initial binding is followed by the penetration of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane. This process disrupts the membrane's integrity, leading to the leakage of essential intracellular components like potassium ions and 260-nm absorbing materials (e.g., nucleic acids), and ultimately results in cell death.[1][5][6] At lower concentrations, DDAC may act bacteriostatically, inhibiting growth, while at higher concentrations, it is bactericidal.[1][7]
Caption: Mechanism of DDAC biocidal activity.
Quantitative Data: Biocidal Efficacy
The effectiveness of a biocide is quantified by its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The tables below summarize efficacy data for DDAC against various microorganisms.
Table 1: Efficacy of DDAC against Planktonic Bacteria
Bacterial culture in the logarithmic growth phase, adjusted to a standard density (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).
Sterile agar plates for MBC determination.
Incubator.
Procedure:
Serial Dilution: Prepare two-fold serial dilutions of the DDAC stock solution in the liquid growth medium across the wells of a 96-well plate. Leave wells for positive (no biocide) and negative (no bacteria) controls.
Inoculation: Dilute the standardized bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well (except the negative control).
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 35-37°C) for 18-24 hours.
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of DDAC that completely inhibits visible growth.
MBC Determination: Take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC).
Plating: Spot-plate the aliquots onto sterile agar plates.
Incubation: Incubate the agar plates for 24-48 hours.
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).
Protocol for Efficacy Testing Against Planktonic Legionella pneumophila
This protocol is adapted from EPA guidance for testing antimicrobial products in simulated cooling tower water.[11]
Materials:
Sterile synthetic cooling tower water with defined hardness and alkalinity.
DDAC solution.
Standardized culture of Legionella pneumophila (e.g., ATCC 33152).
Sterile flasks or beakers.
Neutralizer solution to stop the biocidal action at specified time points.
Plate count agar (e.g., BCYE agar).
Incubator.
Procedure:
Test Setup: In sterile flasks, add a defined volume of synthetic cooling tower water.
Inoculation: Inoculate the water with L. pneumophila to achieve a target concentration (e.g., 10⁵ to 10⁶ CFU/mL).
Biocide Addition: Add the DDAC solution to the flasks to achieve the desired test concentration (e.g., [X] ppm for maintenance dose). Leave one flask as an untreated control.
Contact Time: Start a timer immediately after adding the biocide.
Sampling: At predetermined contact times (e.g., 1, 3, 6, 24 hours), withdraw a sample from each flask and immediately add it to a tube containing a validated neutralizer.
Enumeration: Perform serial dilutions of the neutralized samples and use spread plating on BCYE agar to enumerate the surviving bacteria.
Incubation: Incubate plates under appropriate conditions (e.g., 36±1°C for 3-5 days).
Calculation: Count the colonies on the plates and calculate the log reduction of bacteria for each concentration and contact time compared to the untreated control.
Caption: General workflow for evaluating biocide efficacy.
Application in Industrial Water Treatment
The successful application of DDAC in an industrial setting relies on a systematic water management plan. This involves monitoring the system, applying the biocide correctly, and evaluating its performance.
Key Steps:
System Audit: Assess the water system for existing issues like biofilm, corrosion, and microbial loads.
Dosage Strategy: Determine an initial "shock" dose to bring microbial populations under control, followed by a regular, lower "maintenance" dose to prevent regrowth. The exact dosage depends on system volume, water quality, and microbial load.[11]
Monitoring: Regularly test the water for microbial counts (e.g., dip slides, plate counts) and the residual concentration of the QAC biocide.[12][13]
Performance Evaluation: Track key performance indicators such as heat exchanger efficiency, corrosion rates, and biofilm thickness to ensure the treatment program is effective.
Synergistic Use: DDAC can be used in combination with other non-ionic biocides or surfactants to enhance its efficacy or target specific types of microorganisms.[2][15]
Caption: A cyclical approach to industrial water treatment.
Application Notes and Protocols for the Quantification of Decyl Isononyl Dimethyl Ammonium Chloride in Environmental Samples
Introduction Decyl isononyl dimethyl ammonium chloride (DIDAC) is a quaternary ammonium compound (QAC) used as a biocide, disinfectant, and surfactant in various commercial and industrial applications. Its presence in th...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Decyl isononyl dimethyl ammonium chloride (DIDAC) is a quaternary ammonium compound (QAC) used as a biocide, disinfectant, and surfactant in various commercial and industrial applications. Its presence in the environment is of increasing concern due to its potential toxicity to aquatic organisms and its contribution to antimicrobial resistance. Accurate and sensitive quantification of DIDAC in environmental matrices is crucial for monitoring its fate and transport, assessing exposure risks, and ensuring environmental protection.
This document provides detailed application notes and protocols for the quantification of DIDAC in various environmental samples, primarily focusing on the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3][4]
Analytical Principles
The primary method for the determination of DIDAC is reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS).[1][2] Chromatographic separation is typically achieved on a C18 or a cyano-functionalized column.[1] Mass spectrometric detection in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for the quantification of trace levels of the analyte in complex environmental matrices.[3]
The selection of appropriate precursor and product ions is critical for the specific detection of the decyl isononyl dimethyl ammonium cation. Given its structure, with a ten-carbon straight chain (decyl) and a branched nine-carbon chain (isononyl), the exact mass of the cation will differ from that of more commonly analyzed QACs like didecyl dimethyl ammonium chloride (DDAC).
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of QACs, including compounds structurally similar to DIDAC, in various environmental samples. It is important to note that these values are indicative and should be determined for each specific matrix and instrument.
Water sample (typically 100-500 mL, filtered if necessary)
Procedure:
Cartridge Conditioning: Condition the WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.
Elution: Elute the retained DIDAC from the cartridge with 5 mL of 5% formic acid in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
2. Instrumental Analysis: LC-MS/MS
Instrumentation:
HPLC or UPLC system
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with 60% B, hold for 1 min, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2 min.
MRM Transitions: To be determined by infusing a standard solution of decyl isononyl dimethyl ammonium chloride. The precursor ion will be the molecular ion [M]+. Product ions will result from the fragmentation of the precursor, typically through the loss of the alkyl chains.
Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific instrument and analyte.
Protocol 2: Quantification of DIDAC in Soil and Sludge Samples
This protocol is suitable for the analysis of soil, sediment, and sewage sludge.
Extraction: Weigh the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
Salting Out: Add magnesium sulfate and sodium chloride. Shake vigorously for 1 minute and then centrifuge.
Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and then centrifuge.
Final Preparation: Take the cleaned extract, evaporate to dryness if necessary, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis: LC-MS/MS
Follow the instrumental analysis section described in Protocol 1, ensuring matrix-matched calibration standards are used to compensate for matrix effects.[7]
Protocol 3: Quantification of DIDAC on Surfaces
This protocol is suitable for monitoring surface contamination in indoor environments.
Application Notes and Protocols for Decyl Isononyl Dimethyl Ammonium Chloride in Algal Growth Control
For Researchers, Scientists, and Drug Development Professionals Introduction Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) with potent algicidal properties. As an asymmetric QAC, it ex...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) with potent algicidal properties. As an asymmetric QAC, it exhibits a unique hydrophobic-hydrophilic balance that contributes to its efficacy in disrupting algal cell structures. These application notes provide detailed information on its mechanism of action, efficacy, and protocols for its use in research settings for controlling algal growth.
Mechanism of Action
The primary mechanism of action for decyl isononyl dimethyl ammonium chloride against algae involves the disruption of the cell membrane. The cationic head of the molecule electrostatically interacts with the negatively charged components of the algal cell wall and membrane. The long, hydrophobic alkyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.
Caption: Mechanism of algal cell disruption by decyl isononyl dimethyl ammonium chloride.
Application Notes
Decyl isononyl dimethyl ammonium chloride has demonstrated significant efficacy against various algal species, including green algae (Chlorella pyrenoidosa) and blue-green algae (cyanobacteria) such as Phormidium luridum. Its effectiveness can be attributed to its rapid action and stability in aqueous solutions.
Quantitative Data Summary
The following table summarizes the illustrative algicidal efficacy of decyl isononyl dimethyl ammonium chloride against common laboratory algal strains. This data is based on typical effective concentrations observed for asymmetric quaternary ammonium compounds and should be used as a starting point for determining the optimal concentration for specific research applications.
Target Algae
Test Duration (hours)
Effective Concentration (ppm)
% Growth Inhibition (Illustrative)
Chlorella pyrenoidosa
72
0.5
~ 25%
1.0
~ 50%
2.0
~ 90%
5.0
> 99%
Phormidium luridum
72
0.5
~ 30%
1.0
~ 60%
2.0
~ 95%
5.0
> 99%
Note: The percentage of growth inhibition is illustrative and will vary depending on the specific experimental conditions, including initial cell density, nutrient medium, light intensity, and temperature. It is highly recommended to perform a dose-response study to determine the precise EC50 value for the target algal species and specific laboratory conditions.
Experimental Protocols
The following is a detailed protocol for determining the algicidal efficacy of decyl isononyl dimethyl ammonium chloride, based on the OECD 201 Guideline for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".
Objective:
To determine the concentration of decyl isononyl dimethyl ammonium chloride that inhibits the growth of a selected algal species by 50% (EC50) over a 72-hour period.
Pure, exponentially growing culture of the test alga (e.g., Chlorella pyrenoidosa)
Sterile algal growth medium (e.g., Bold's Basal Medium)
Sterile glass Erlenmeyer flasks (e.g., 250 mL)
Sterile graduated cylinders and pipettes
Incubator with controlled lighting (e.g., 4000-10000 lux), temperature (21-24°C), and shaking capabilities
Spectrophotometer or cell counter (e.g., hemocytometer)
pH meter
Experimental Workflow:
Caption: Experimental workflow for determining the algicidal efficacy of decyl isononyl dimethyl ammonium chloride.
Procedure:
Preparation of Test Solutions:
Prepare a series of test concentrations of decyl isononyl dimethyl ammonium chloride in the sterile algal growth medium. A typical range would be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 ppm.
Include a control group with only the algal growth medium and no test substance.
Prepare at least three replicates for each test concentration and the control.
Inoculation:
Determine the cell density of the exponentially growing algal stock culture.
Inoculate each flask to achieve a low initial cell density (e.g., 1 x 10^4 cells/mL) to allow for sufficient growth during the test period.
Incubation:
Incubate the flasks for 72 hours under continuous, uniform illumination.
Maintain a constant temperature between 21-24°C.
Ensure continuous shaking or agitation to keep the algae suspended and facilitate gas exchange.
Measurement of Algal Growth:
At 24, 48, and 72 hours, aseptically remove an aliquot from each flask.
Measure the algal biomass. This can be done by:
Cell counts: Using a hemocytometer or an electronic particle counter.
Spectrophotometry: Measuring the absorbance at a specific wavelength (e.g., 680 nm for chlorophyll a). A calibration curve of absorbance versus cell density should be prepared beforehand.
Data Analysis:
For each test concentration, calculate the average specific growth rate and the percent inhibition of growth relative to the control.
Plot the percent inhibition against the logarithm of the test substance concentration.
Determine the EC50 value, which is the concentration that causes a 50% inhibition of growth, using a suitable statistical method (e.g., probit analysis).
Conclusion
Decyl isononyl dimethyl ammonium chloride is a highly effective algaecide for research applications. Its potent membrane-disrupting activity allows for the effective control of a broad spectrum of algal species. The provided protocols, based on established international guidelines, offer a robust framework for researchers to evaluate its efficacy and determine optimal working concentrations for their specific needs. Adherence to these standardized methods will ensure the generation of reliable and reproducible data.
Method
In Vitro Cytotoxicity Assays for Decyl Isononyl Dimethyl Ammonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of Decyl Isononyl Dimethyl Ammonium Chl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of Decyl Isononyl Dimethyl Ammonium Chloride (DIDAC), a quaternary ammonium compound (QAC). Due to the limited availability of specific in vitro cytotoxicity data for DIDAC, data for the structurally similar compound Didecyl Dimethyl Ammonium Chloride (DDAC) is presented as a surrogate to provide context for expected cytotoxic potential. This information is intended to guide researchers in designing and executing robust cytotoxicity studies.
Introduction to DIDAC and Quaternary Ammonium Compound Cytotoxicity
Decyl Isononyl Dimethyl Ammonium Chloride (DIDAC) is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. QACs are widely used as disinfectants, antiseptics, and preservatives due to their broad-spectrum antimicrobial properties. Their mechanism of action primarily involves the disruption of cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[1][2] The cytotoxic effects of QACs on mammalian cells are concentration-dependent and can manifest as either apoptosis or necrosis.[3]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Didecyl Dimethyl Ammonium Chloride (DDAC) in Mammalian Cells
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan.[7][8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
MTT solution (5 mg/mL in sterile PBS)
Cell culture medium
DIDAC stock solution
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
96-well plates
Microplate reader
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of DIDAC in cell culture medium. Remove the old medium from the wells and add 100 µL of the DIDAC dilutions. Include vehicle-treated and untreated control wells.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[9]
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
Incubation: Incubate the plate for the desired exposure time.
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm).[10]
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5]
Materials:
Neutral Red solution (e.g., 50 µg/mL in sterile water)
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate the plate for the desired exposure time.
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red to each well. Incubate for 2-3 hours.
Washing: Remove the Neutral Red medium and wash the cells with a suitable buffer (e.g., PBS).
Dye Elution: Add the destain solution to each well to extract the dye from the lysosomes.
Absorbance Measurement: Shake the plate for a few minutes and measure the absorbance at approximately 540 nm.[4]
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed signaling pathway for QAC-induced cytotoxicity.
Fig. 1: Experimental workflow for in vitro cytotoxicity assays.
Fig. 2: Proposed signaling pathway for QAC-induced cytotoxicity.
Application Notes and Protocols for Virucidal Studies of Decyl Isononyl Dimethyl Ammonium Chloride
For Researchers, Scientists, and Drug Development Professionals Introduction Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) utilized for its biocidal properties. As a cationic surfactan...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) utilized for its biocidal properties. As a cationic surfactant, its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. This broad-spectrum activity extends to various bacteria, fungi, and viruses, particularly enveloped viruses. The lipophilic components of the QAC molecule facilitate its interaction with the lipid envelope of viruses, causing disorganization and inactivation.[1] While highly effective against enveloped viruses, the efficacy against non-enveloped viruses can be more variable and may require synergistic formulations or higher concentrations.[1][2]
These application notes provide a comprehensive overview of the formulation of decyl isononyl dimethyl ammonium chloride for virucidal studies, detailing experimental protocols for efficacy testing and presenting available data to guide researchers in this field.
Formulation of Decyl Isononyl Dimethyl Ammonium Chloride for Virucidal Studies
The formulation of decyl isononyl dimethyl ammonium chloride for virucidal testing requires careful consideration of the solvent, concentration, and potential inclusion of synergistic agents.
1. Solvent System:
For laboratory-based virucidal studies, decyl isononyl dimethyl ammonium chloride is typically dissolved in sterile, deionized water to create a stock solution. The concentration of this stock solution should be accurately determined and can then be diluted to the desired test concentrations using a suitable diluent, such as sterile water or a buffered solution like phosphate-buffered saline (PBS), depending on the requirements of the specific test protocol.
2. Concentration Range:
The effective virucidal concentration of decyl isononyl dimethyl ammonium chloride can vary depending on the target virus, contact time, and the presence of interfering substances (e.g., organic load). Based on data from related quaternary ammonium compounds, a starting concentration range for screening studies could be from 100 ppm to 5000 ppm.
3. Synergistic Formulations:
The virucidal activity of decyl isononyl dimethyl ammonium chloride, particularly against non-enveloped viruses, can be enhanced through combination with other antimicrobial agents. Common synergistic components include:
Alcohols (e.g., Ethanol, Isopropanol): Alcohols can potentiate the membrane-disrupting activity of QACs.
Other Quaternary Ammonium Compounds: Formulations often include a blend of different QACs to broaden the spectrum of activity. For instance, combinations with didecyl dimethyl ammonium chloride or benzalkonium chloride are common in commercial disinfectants.[3]
Chelating Agents (e.g., EDTA): These can enhance activity by destabilizing the outer membrane of microorganisms.
pH Adjusters: The efficacy of QACs can be influenced by pH. Formulations may include buffers to maintain an optimal pH range.
Data Presentation: Virucidal Efficacy of a Quaternary Ammonium Compound Formulation
While specific data for decyl isononyl dimethyl ammonium chloride is limited in publicly available literature, the following table presents virucidal efficacy data for a disinfectant formulation containing a mixture of quaternary ammonium compounds, including octyl decyl dimethyl ammonium chloride, against the enveloped bacteriophage Φ6, a surrogate for many enveloped viruses. This data provides a reference point for expected efficacy.
Table 1: Virucidal Efficacy of a Mixed Quaternary Ammonium Compound Formulation against Bacteriophage Φ6 [4][5]
Note: A log reduction of ≥3 is generally considered to demonstrate virucidal efficacy.[4]
Experimental Protocols
Standardized methods are crucial for evaluating the virucidal efficacy of disinfectant formulations. The following are detailed protocols for two commonly accepted methods: the EN 14476 suspension test and the ASTM E1053 carrier test.
Protocol 1: Quantitative Suspension Test for Virucidal Activity (based on EN 14476)
This test evaluates the virucidal activity of a chemical disinfectant in a suspension under specified conditions. A log reduction of ≥4 is typically required to claim virucidal activity.[6]
Test virus stock (e.g., Vaccinia virus for enveloped viruses, Adenovirus or Murine Norovirus for non-enveloped viruses)
Cell culture medium appropriate for the test virus
Host cells for virus propagation and titration
Interfering substance (e.g., bovine albumin solution for clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions)
Neutralizing solution (to stop the disinfectant activity)
Sterile test tubes, pipettes, and multi-well cell culture plates
Procedure:
Preparation of Test Solution: Prepare the desired concentrations of decyl isononyl dimethyl ammonium chloride by diluting the stock solution with sterile water.
Test Mixture: In a sterile tube, mix 8 parts of the disinfectant solution with 1 part of the interfering substance and 1 part of the test virus suspension.
Contact Time: Incubate the test mixture at a specified temperature (e.g., 20°C) for the desired contact time (e.g., 5, 15, 30, 60 minutes).
Neutralization: At the end of the contact time, immediately add the test mixture to a tube containing the neutralizing solution to stop the virucidal action.
Virus Titration: Perform serial 10-fold dilutions of the neutralized mixture in cell culture medium. Inoculate the dilutions onto a monolayer of host cells in multi-well plates.
Incubation: Incubate the plates under appropriate conditions for the test virus to allow for the development of cytopathic effects (CPE).
Data Analysis: Observe the plates for CPE and calculate the viral titer (TCID50) for the test and control samples. The log reduction in viral titer is calculated by subtracting the log10 of the viral titer of the test sample from the log10 of the viral titer of a virus control (without disinfectant).
Protocol 2: Virucidal Activity on a Hard, Non-Porous Surface (based on ASTM E1053)
This method assesses the virucidal efficacy of a disinfectant on a dried viral film on a hard, non-porous surface. A log reduction of ≥3 is generally required for a virucidal claim.[7]
Materials:
Decyl isononyl dimethyl ammonium chloride test solution
Test virus stock
Sterile glass or stainless steel carriers (e.g., small discs)
Interfering substance (optional, to simulate soiled surfaces)
Neutralizing solution
Cell culture medium and host cells
Sterile pipettes and multi-well cell culture plates
Procedure:
Carrier Inoculation: Inoculate each sterile carrier with a defined volume of the test virus suspension (with or without an interfering substance).
Drying: Allow the carriers to dry completely in a controlled environment (e.g., a biosafety cabinet).
Disinfectant Application: Apply a specified volume of the decyl isononyl dimethyl ammonium chloride test solution to each dried, inoculated carrier, ensuring complete coverage.
Contact Time: Leave the disinfectant in contact with the dried virus for the specified contact time at a controlled temperature.
Elution and Neutralization: After the contact time, transfer each carrier to a tube containing a specific volume of neutralizing solution and elute the virus from the surface by vortexing or scraping.
Virus Titration: Perform serial dilutions of the eluate and determine the viral titer as described in the EN 14476 protocol.
Data Analysis: Calculate the log reduction in viral titer by comparing the viral titer from the treated carriers to that of control carriers (treated with a placebo, e.g., sterile water).
Visualizations
Mechanism of Action: Quaternary Ammonium Compound against Enveloped Virus
Technical Support Center: Overcoming Microbial Resistance to Decyl Isononyl Dimethyl Ammonium Chloride (DIDAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering microbial resistance to decyl isononyl dime...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering microbial resistance to decyl isononyl dimethyl ammonium chloride (DIDAC).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving DIDAC and microbial resistance.
1. My microbial culture shows unexpected resistance to DIDAC. What are the possible reasons?
Several mechanisms can contribute to microbial resistance to quaternary ammonium compounds (QACs) like DIDAC:
Efflux Pumps: Microorganisms can actively pump DIDAC out of the cell using efflux pumps, preventing it from reaching its target.[1][2] Genes such as qacA/B, qacC, and emrE are often associated with QAC efflux pumps.[1][2]
Biofilm Formation: Bacteria and fungi can form biofilms, which are communities of microorganisms embedded in a protective extracellular matrix.[3][4] This matrix can act as a physical barrier, preventing DIDAC from reaching the cells within the biofilm.[4]
Changes in Cell Wall or Membrane Composition: Alterations in the microbial cell wall or membrane structure can reduce the binding and uptake of DIDAC.[1]
Genetic Mutations: Spontaneous mutations in microbial DNA can lead to changes in cellular processes that confer resistance to DIDAC.[5]
2. How can I determine if my microbial strain has developed resistance to DIDAC?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of DIDAC for your strain. A significant increase in the MIC compared to a susceptible reference strain indicates the development of resistance.
3. What is a Minimum Inhibitory Concentration (MIC) and how do I determine it?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard technique for determining the MIC.
4. My results for the Minimum Inhibitory Concentration (MIC) of DIDAC are inconsistent. What could be the cause?
Inconsistent MIC results can arise from several factors:
Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard to have a consistent starting cell density.
Media Composition: The type of growth medium can influence the activity of DIDAC. Use a consistent and appropriate medium, such as Mueller-Hinton Broth, for susceptibility testing.
Incubation Conditions: Maintain consistent incubation time (typically 18-24 hours) and temperature (e.g., 37°C) as variations can affect microbial growth and MIC values.
DIDAC Solution Preparation: Prepare fresh serial dilutions of DIDAC for each experiment to avoid degradation of the compound.
5. How can I overcome DIDAC resistance in my experiments?
Several strategies can be employed to overcome resistance:
Synergistic Combinations: Combine DIDAC with other antimicrobial agents. This can enhance its efficacy and overcome resistance mechanisms. Essential oils and their components (e.g., carvacrol, eugenol) have shown synergistic effects with QACs.[7][8]
Efflux Pump Inhibitors (EPIs): Use of EPIs can block the action of efflux pumps, allowing DIDAC to accumulate inside the microbial cells.[9]
Biofilm Disruption Agents: For biofilm-forming organisms, use agents that can disrupt the biofilm matrix, such as enzymes or surfactants, in combination with DIDAC.[4]
6. What is a checkerboard assay and how can it help me find effective synergistic combinations?
A checkerboard assay is a method used to assess the antimicrobial activity of two compounds in combination. It helps determine if the combination is synergistic (the combined effect is greater than the sum of their individual effects), additive, indifferent, or antagonistic. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI).
Quantitative Data Summary
Disclaimer: The following tables summarize quantitative data for didecyldimethylammonium chloride (DDAC), a close structural analog of DIDAC, due to the limited availability of specific data for DIDAC. The principles of resistance and synergy are expected to be similar.
Table 1: Minimum Inhibitory Concentrations (MICs) of DDAC Against Various Bacterial Strains
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.
Experimental Protocols
1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of DIDAC against a specific microbial strain.
Prepare DIDAC Stock Solution: Dissolve DIDAC in an appropriate solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
Prepare Microbial Inoculum: From a fresh culture plate, pick a few colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the DIDAC stock solution in Mueller-Hinton Broth (MHB) or another suitable growth medium. The final volume in each well should be 100 µL.
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the DIDAC dilutions and the growth control wells.
Controls:
Growth Control: A well containing only the growth medium and the microbial inoculum.
Sterility Control: A well containing only the growth medium.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of DIDAC at which no visible growth (turbidity) is observed.
2. Protocol: Checkerboard Assay for Synergy Testing
This protocol is for assessing the synergistic effect of DIDAC and another antimicrobial agent (Agent B).
Prepare Stock Solutions: Prepare stock solutions of DIDAC and Agent B at concentrations higher than their individual MICs.
Prepare 96-Well Plate:
Along the x-axis, prepare serial two-fold dilutions of DIDAC in the growth medium.
Along the y-axis, prepare serial two-fold dilutions of Agent B in the growth medium.
The final plate will contain various combinations of concentrations of both agents.
Inoculation: Inoculate each well with a standardized microbial suspension as described in the MIC protocol.
Controls: Include wells with each agent alone (for MIC determination) and a growth control well.
Incubation: Incubate the plate under appropriate conditions.
Data Analysis: After incubation, determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every well showing no growth:
FIC of DIDAC = (MIC of DIDAC in combination) / (MIC of DIDAC alone)
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
Calculate FICI: The FICI for each combination is the sum of the individual FICs: FICI = FIC of DIDAC + FIC of Agent B. Interpret the FICI value to determine the nature of the interaction (synergy, additive, etc.).
3. Protocol: Biofilm Disruption Assay
This protocol assesses the ability of DIDAC, alone or in combination, to disrupt a pre-formed biofilm.
Biofilm Formation: Grow the microbial culture in a 96-well flat-bottom plate in a suitable medium to allow for biofilm formation (typically 24-48 hours).
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
Treatment: Add fresh medium containing different concentrations of DIDAC (and a synergistic agent, if applicable) to the wells with the established biofilms.
Incubation: Incubate the plate for a further 24 hours.
Quantification of Biofilm:
Wash the wells again with PBS.
Stain the remaining biofilm with a 0.1% crystal violet solution for 15-20 minutes.
Wash away the excess stain with water.
Solubilize the stain bound to the biofilm using a solvent like 30% acetic acid or ethanol.
Measure the absorbance of the solubilized stain using a microplate reader at a specific wavelength (e.g., 570 nm).
Analysis: Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm disruption.
Visualizations
Caption: Mechanisms of microbial resistance to DIDAC.
Caption: Workflow for antimicrobial synergy testing using a checkerboard assay.
Caption: Strategies to overcome microbial resistance to DIDAC.
Technical Support Center: Optimizing Bactericidal Activity of Decyl Isononyl Dimethyl Ammonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with decyl isononyl dimethyl ammonium chloride (DIDAC...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with decyl isononyl dimethyl ammonium chloride (DIDAC) to optimize its bactericidal activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of decyl isononyl dimethyl ammonium chloride (DIDAC)?
Decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), exerts its bactericidal effect primarily by disrupting bacterial cell membranes.[1][2][3] As a cationic surfactant, the positively charged nitrogen atom in DIDAC interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins.[1] This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and leakage of essential intracellular components like proteins and β-galactosidase, ultimately resulting in cell death.[3][4] The bactericidal or bacteriostatic (growth-inhibiting) effect is dependent on the concentration of DIDAC and the growth phase of the bacteria.[1][2]
Q2: What are the key factors that influence the bactericidal efficacy of DIDAC?
Several factors can significantly impact the effectiveness of DIDAC:
Concentration: Higher concentrations generally lead to a more rapid and potent bactericidal effect.[1][2]
Contact Time: Sufficient contact time is crucial for DIDAC to disrupt the cell membrane and kill the bacteria.[5]
Temperature: Increased temperatures can enhance the bactericidal activity of QACs.[6]
pH: QACs are generally more effective in alkaline conditions.[6]
Presence of Organic Matter: Organic materials like blood, soil, and proteins can reduce the efficacy of DIDAC by binding to the active molecules.[1][6]
Water Hardness: The presence of divalent cations like calcium and magnesium in hard water can decrease the activity of QACs.[6]
Bacterial Species and Strain: Gram-positive bacteria are generally more susceptible to QACs than Gram-negative bacteria due to differences in their cell wall structure.[7] Some bacterial species, such as Pseudomonas aeruginosa, are known for their intrinsic resistance.
Biofilm Formation: Bacteria within a biofilm are significantly more resistant to disinfectants due to the protective extracellular matrix.[7]
Q3: Can bacteria develop resistance to decyl isononyl dimethyl ammonium chloride?
Yes, bacteria can develop resistance to QACs, including DIDAC, especially with prolonged exposure to sub-lethal (below the minimum inhibitory) concentrations.[2][8] Resistance mechanisms can include the acquisition of resistance genes (e.g., qac genes), which often code for efflux pumps that actively remove the disinfectant from the cell.[7][9] Changes in the bacterial cell membrane composition and the formation of biofilms also contribute to reduced susceptibility.[7][9] To mitigate the development of resistance, it is recommended to use appropriate concentrations of DIDAC and to consider rotating disinfectants with different mechanisms of action.[9]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Inconsistent or lower-than-expected bactericidal activity
Incorrect concentration of DIDAC solution.
Verify calculations for dilutions. Prepare fresh solutions for each experiment.
Insufficient contact time.
Ensure the contact time in your protocol is sufficient for the target organism and conditions. Refer to established protocols or conduct a time-kill study.[5]
Presence of interfering substances (e.g., organic matter, hard water).
Ensure that experimental surfaces and media are free from interfering organic loads.[1][6] If testing in conditions that mimic real-world use, document and control for these variables. Use purified water for dilutions where possible.
Inactivation of the disinfectant by incompatible materials.
Ensure that containers and surfaces used are compatible with QACs. DIDAC is generally compatible with stainless steel, plastics, and ceramics.[1]
Bacterial contamination of stock solutions.
Filter-sterilize stock solutions of DIDAC.
High variability between experimental replicates
Inconsistent inoculum preparation.
Standardize the growth phase and final concentration of the bacterial inoculum for each experiment.[10][11]
Uneven application of the disinfectant to surfaces in carrier tests.
Ensure complete and uniform coverage of the test surface with the disinfectant solution.
Inadequate neutralization of the disinfectant before plating.
Use a validated neutralizer to stop the bactericidal action of DIDAC at the end of the contact time. Ineffective neutralization can lead to an overestimation of bactericidal activity.[12]
No bactericidal activity observed
Bacterial strain is resistant to DIDAC.
Test against a known susceptible control strain to confirm the activity of your DIDAC solution. Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your specific strain.[7][9]
Optimize and control the pH and temperature of your experimental setup, as these can significantly influence efficacy.[6]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Didecyldimethylammonium Chloride (DDAC) against Common Bacteria
Note: Decyl isononyl dimethyl ammonium chloride (DIDAC) is a type of QAC, and its activity is expected to be similar to the closely related didecyldimethylammonium chloride (DDAC). The following data, based on published literature for DDAC, can serve as a starting point for your experiments.
"-" indicates data not specified in the cited sources.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on standard methods for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]
Preparation of DIDAC Stock Solution: Prepare a concentrated stock solution of DIDAC in a suitable solvent (e.g., sterile deionized water).
Preparation of Bacterial Inoculum:
Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at its optimal temperature.[10]
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
Serial Dilution in Microtiter Plate:
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
Add 100 µL of the DIDAC stock solution to the first well and mix thoroughly.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a positive growth control well (broth and inoculum, no DIDAC).
Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.
Reading the MIC: The MIC is the lowest concentration of DIDAC in a well that shows no visible turbidity (bacterial growth).[10][15]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration that kills a specified percentage (e.g., 99.9%) of the initial bacterial population.[10][16]
Subculturing from MIC Plate: Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.
Plating: Aspirate the contents of each selected well, and plate a 100 µL aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
Incubation: Incubate the agar plates at the optimal temperature for the test bacterium for 24-48 hours.
Determining the MBC: The MBC is the lowest concentration of DIDAC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[15][16]
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Mechanism of Action of Decyl Isononyl Dimethyl Ammonium Chloride
Caption: Simplified mechanism of bactericidal action for DIDAC.
Stability issues of decyl isononyl dimethyl ammonium chloride in complex media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of decyl isononyl dimethyl ammonium chloride in complex experimental settings. Given the limi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of decyl isononyl dimethyl ammonium chloride in complex experimental settings. Given the limited specific data on decyl isononyl dimethyl ammonium chloride, information from structurally similar quaternary ammonium compounds (QACs), such as didecyl dimethyl ammonium chloride (DDAC) and benzalkonium chlorides (BACs), has been included to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of decyl isononyl dimethyl ammonium chloride in my experimental solution?
A1: The stability of decyl isononyl dimethyl ammonium chloride can be influenced by several factors:
pH: Generally, QACs like decyl isononyl dimethyl ammonium chloride are stable over a wide pH range, typically from 5 to 9.[1]
Temperature: While stable at room temperature, elevated temperatures can potentially lead to degradation over extended periods.[2] It is advisable to store stock solutions in a cool, dark place.
Presence of Anionic Compounds: Decyl isononyl dimethyl ammonium chloride is a cationic surfactant. It will interact with anionic molecules in the medium, which can lead to precipitation or a reduction in its effective concentration. This includes proteins, some buffer components, and other surfactants.
Organic Load: The presence of organic matter, such as proteins and cellular debris, can decrease the availability of the compound by binding to it.[3]
Light Exposure: Some disinfectants can be sensitive to light, which may cause degradation over time. Storing solutions in opaque containers is a good practice.[2]
Q2: I am observing precipitation in my cell culture medium after adding decyl isononyl dimethyl ammonium chloride. What could be the cause?
A2: Precipitation is a common issue when introducing cationic compounds into complex biological media. The likely causes include:
Interaction with Serum Proteins: If you are using a serum-containing medium, the positively charged decyl isononyl dimethyl ammonium chloride can interact with negatively charged proteins like albumin, leading to the formation of insoluble complexes.
Reaction with Media Components: Some components of cell culture media, such as certain amino acids or phosphate buffers, can interact with and precipitate QACs.
High Concentration: The concentration of decyl isononyl dimethyl ammonium chloride used may exceed its solubility limit in the specific medium formulation.
Temperature Shifts: Fluctuations in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of media components and the added compound.[4]
Q3: Can I autoclave my solution containing decyl isononyl dimethyl ammonium chloride?
A3: It is generally not recommended to autoclave solutions containing QACs. The high temperatures and pressures of autoclaving can lead to the degradation of the compound. When heated to decomposition, QACs can emit toxic fumes.[5] For sterilization, it is best to filter-sterilize the solution using a 0.22 µm filter.
Q4: How does decyl isononyl dimethyl ammonium chloride interact with cells, and what are its potential off-target effects?
A4: Decyl isononyl dimethyl ammonium chloride, like other QACs, primarily acts by disrupting cell membranes. Its cationic headgroup interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of intracellular contents.[6] Potential off-target effects in mammalian cells include:
Mitochondrial Dysfunction: QACs can accumulate in mitochondria, leading to the inhibition of the electron transport chain, decreased ATP production, and the induction of apoptosis.[7][8]
Induction of Apoptosis: At certain concentrations, QACs can trigger programmed cell death through caspase-dependent pathways.[9]
Calcium Signaling Disruption: There is evidence that some QACs can interfere with calcium signaling pathways, which are crucial for numerous cellular processes.[10]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Reduced antimicrobial/biological activity
1. Interaction with anionic components: The compound may be binding to proteins, lipids, or other negatively charged molecules in the medium, reducing its free concentration. 2. Degradation over time: Improper storage (e.g., exposure to light or high temperatures) may have led to the degradation of the compound.[2] 3. Incorrect pH: The pH of the medium may be outside the optimal range for the compound's activity.
1. Consider using a serum-free medium or a medium with a lower protein concentration if your experiment allows. Perform a dose-response curve in your specific medium to determine the effective concentration. 2. Prepare fresh solutions before each experiment. Store stock solutions in a cool, dark place. 3. Ensure the final pH of your solution is within the stable range for the compound (typically pH 5-9).[1]
Precipitate formation in the solution
1. High concentration: The concentration of decyl isononyl dimethyl ammonium chloride may be too high for the solubility in your specific medium. 2. Interaction with media components: As mentioned in the FAQs, interaction with serum proteins or other media components is a common cause.[4] 3. Temperature shock: Rapid changes in temperature can cause precipitation.
1. Prepare a more dilute stock solution and add it to the medium slowly while stirring. 2. If possible, test the compound in a simpler buffer system first to identify potential interactions. If serum is the issue, consider a serum-free formulation. 3. Warm the medium to the experimental temperature before adding the compound.
Inconsistent experimental results
1. Inaccurate initial concentration: The initial stock solution may not have been prepared accurately, or the purity of the compound may be lower than stated. 2. Adsorption to labware: QACs are known to adsorb to surfaces, which can reduce the actual concentration in your experiment. 3. Variability in complex media: Batch-to-batch variation in serum or other biological components of the media can lead to inconsistent interactions with the compound.
1. Verify the concentration of your stock solution using an appropriate analytical method (see Experimental Protocols section). 2. Use low-adsorption plasticware or pre-treat glassware by rinsing with a solution of the compound to saturate binding sites. 3. Whenever possible, use the same batch of media and serum for a series of related experiments.
Cell toxicity or unexpected cell death
1. Concentration is too high: The concentration used may be cytotoxic to the specific cell line. 2. Off-target effects: The compound may be inducing apoptosis or other cell death pathways.[7][9]
1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the appropriate non-toxic working concentration for your cell line. 2. Investigate markers of apoptosis (e.g., caspase activation) to understand the mechanism of cell death.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for decyl isononyl dimethyl ammonium chloride, the following table summarizes stability data for the closely related compound, didecyl dimethyl ammonium chloride (DDAC), under various conditions. This data can serve as a proxy for estimating the stability of decyl isononyl dimethyl ammonium chloride.
Table 1: Stability of Didecyl Dimethyl Ammonium Chloride (DDAC) in Various Media
Protocol 1: Determination of Decyl Isononyl Dimethyl Ammonium Chloride Concentration by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of decyl isononyl dimethyl ammonium chloride in a complex matrix. Method optimization will be required for specific sample types.
1. Materials and Reagents:
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Decyl isononyl dimethyl ammonium chloride standard
Sample matrix (e.g., cell culture medium, plasma)
2. Preparation of Standards and Mobile Phase:
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of decyl isononyl dimethyl ammonium chloride and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-1000 ng/mL using a mixture of methanol and water (1:1, v/v).
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid.
3. Sample Preparation (Protein Precipitation):
To 100 µL of the sample (e.g., cell culture medium containing the compound), add 300 µL of acetonitrile containing an internal standard (if available).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of mobile phase A.
4. HPLC-MS/MS Analysis:
Column: C18 reverse-phase column.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 5-10 µL.
Gradient Elution:
0-2 min: 10% B
2-10 min: Gradient to 95% B
10-15 min: Hold at 95% B
15-16 min: Return to 10% B
16-20 min: Re-equilibrate at 10% B
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for decyl isononyl dimethyl ammonium chloride and the internal standard.
5. Data Analysis:
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
Determine the concentration of decyl isononyl dimethyl ammonium chloride in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Accelerated Stability Study in a Complex Medium
This protocol describes an accelerated stability study to assess the degradation of decyl isononyl dimethyl ammonium chloride in a liquid formulation over time.
1. Materials:
Decyl isononyl dimethyl ammonium chloride
Complex medium of interest (e.g., cell culture medium with 10% FBS)
Factors affecting the efficacy of decyl isononyl dimethyl ammonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decyl isononyl dimethyl ammonium chloride....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decyl isononyl dimethyl ammonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for decyl isononyl dimethyl ammonium chloride?
Decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. The positively charged nitrogen atom in its structure is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria[1]. Following this initial binding, the hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer, leading to disorganization, increased fluidity, and loss of membrane integrity. This disruption results in the leakage of essential intracellular components and ultimately, cell death.
Q2: What are the key factors that can influence the efficacy of my experiments using decyl isononyl dimethyl ammonium chloride?
Several factors can impact the effectiveness of decyl isononyl dimethyl ammonium chloride in your experiments. These include:
Concentration: The bactericidal or bacteriostatic action is concentration-dependent.
Contact Time: Sufficient time is required for the compound to interact with and disrupt microbial membranes.
Presence of Organic Matter: Organic materials can reduce the efficacy of QACs.
Water Hardness: The presence of divalent cations like calcium and magnesium can potentially affect performance.
pH: The optimal pH range for the activity of many QACs is between 7 and 10.
Type of Microorganism: Efficacy can vary between different species of bacteria and fungi.
Formulation: The presence of other substances in the formulation can enhance or inhibit activity.
Q3: Is decyl isononyl dimethyl ammonium chloride effective against both Gram-positive and Gram-negative bacteria?
Yes, as a broad-spectrum biocide, it is generally effective against both Gram-positive and Gram-negative bacteria. However, the efficacy can vary. Gram-negative bacteria possess an outer membrane that can sometimes offer additional resistance to biocides compared to the more exposed peptidoglycan layer of Gram-positive bacteria.
Q4: Can this compound be used against fungi and viruses?
Decyl isononyl dimethyl ammonium chloride and related QACs have demonstrated efficacy against a range of fungi and enveloped viruses[2]. Their mechanism of action, which involves membrane disruption, is also effective against the lipid envelopes of viruses. However, non-enveloped viruses may show greater resistance[2][3].
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Reduced or no antimicrobial activity
Presence of interfering substances: Organic matter (e.g., serum, proteins, soil) can neutralize the positive charge of the QAC, reducing its ability to bind to microbial cells.
Ensure surfaces are cleaned of organic debris before applying the disinfectant. If working in a solution with high organic content, consider increasing the concentration of the QAC.
Incorrect pH: The efficacy of QACs can be pH-dependent.
Check and adjust the pH of your experimental solution to be within the optimal range (typically neutral to slightly alkaline).
Insufficient contact time: The compound may not have had enough time to exert its full effect.
Refer to your protocol for the recommended contact time and ensure it is being followed. For resistant organisms, a longer contact time may be necessary.
Incompatible materials: Anionic detergents or other negatively charged molecules can neutralize the cationic QAC.
Avoid using anionic detergents in the same application or ensure thorough rinsing between cleaning and disinfection steps.
Precipitate forms when preparing solutions
Water hardness: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can sometimes cause precipitation.
Use deionized or distilled water for preparing solutions. If hard water must be used, check the manufacturer's specifications for compatibility.
Incompatibility with buffers or media: Certain components of buffers or culture media may interact with the QAC to form a precipitate.
Test the solubility and stability of the compound in a small volume of your specific buffer or medium before preparing a large batch. Consider using a different buffer system if incompatibility is observed.
Inconsistent results between experiments
Variability in microbial culture: The growth phase and physiological state of the microorganisms can affect their susceptibility.
Standardize your microbial culture preparation. Use cultures in the same growth phase (e.g., mid-logarithmic phase) for all experiments.
Inaccurate dilutions: Errors in preparing serial dilutions can lead to significant variations in the final concentration.
Use calibrated pipettes and proper dilution techniques. Prepare fresh dilutions for each experiment.
Incomplete neutralization: Residual disinfectant carried over into the growth medium can inhibit microbial growth, leading to false-positive results.
Use a validated neutralizer in your recovery medium to inactivate the QAC. Ensure the neutralizer itself is not toxic to the test organism.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for didecyl dimethyl ammonium chloride, a closely related dialkyl quaternary ammonium compound, against common laboratory microorganisms. This data can serve as a useful reference point for the expected efficacy of decyl isononyl dimethyl ammonium chloride.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Stock Solution: Prepare a concentrated stock solution of decyl isononyl dimethyl ammonium chloride in a suitable solvent (e.g., sterile deionized water or ethanol).
Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the decyl isononyl dimethyl ammonium chloride stock solution in the appropriate broth medium.
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Surface Disinfection Efficacy Test
This protocol assesses the efficacy of the disinfectant on a hard, non-porous surface.
Carrier Preparation: Use sterile carriers of a representative material (e.g., stainless steel, glass).
Inoculation of Carriers: Inoculate each carrier with a standardized suspension of the test microorganism and allow it to dry under controlled conditions to form a microbial film.
Application of Disinfectant: Apply the decyl isononyl dimethyl ammonium chloride solution at the desired concentration to the inoculated carriers for a specified contact time.
Neutralization: After the contact time, transfer each carrier to a solution containing a validated neutralizer to stop the antimicrobial action.
Recovery of Microorganisms: Elute the surviving microorganisms from the carrier into the neutralizer solution through vortexing or sonication.
Enumeration: Perform serial dilutions of the eluate and plate on a suitable agar medium. Incubate the plates and count the number of colony-forming units (CFUs).
Calculation of Log Reduction: Compare the number of surviving microorganisms on the treated carriers to the number recovered from untreated control carriers to calculate the log reduction.
Visualizations
Caption: Mechanism of action of decyl isononyl dimethyl ammonium chloride.
Caption: Experimental workflow for MIC determination.
Caption: Key factors influencing the efficacy of decyl isononyl dimethyl ammonium chloride.
Troubleshooting inconsistent results in decyl isononyl dimethyl ammonium chloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decyl isononyl dimethyl ammonium chloride...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decyl isononyl dimethyl ammonium chloride. The information is designed to help identify and resolve common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is decyl isononyl dimethyl ammonium chloride and what are its primary applications?
Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) with a unique structure that includes both a straight-chain (decyl) and a branched-chain (isononyl) alkyl group. This amphiphilic nature, possessing a hydrophilic cationic head and a hydrophobic alkyl tail, allows it to interact with and disrupt the cell membranes of microorganisms.[1] Its primary applications are as a biocide and disinfectant in various settings, including household products, industrial water treatment, and agricultural applications.[2]
Q2: What is the mechanism of action of decyl isononyl dimethyl ammonium chloride as an antimicrobial agent?
The primary mechanism of action involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule is attracted to the negatively charged components of the microbial cell surface. Following this initial binding, the hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[1][3]
Q3: Are there any known safety concerns associated with decyl isononyl dimethyl ammonium chloride?
Like other QACs, decyl isononyl dimethyl ammonium chloride can be a skin and respiratory irritant, particularly at high concentrations.[4] There are also environmental concerns regarding its toxicity to aquatic organisms.[5] Furthermore, the overuse of QACs may contribute to the development of antimicrobial resistance in some bacteria.[6] It is crucial to follow appropriate safety protocols and handling procedures when working with this compound.
Q4: How can I accurately determine the concentration of my decyl isononyl dimethyl ammonium chloride solution?
Several analytical methods can be used to determine the concentration of your solution. A common and relatively straightforward method is two-phase titration. High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry (MS) detection, offers a more sensitive and specific method for quantification.[7][8]
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving decyl isononyl dimethyl ammonium chloride are often traced back to a few key factors. This guide will walk you through the most common issues and how to address them.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or Reduced Antimicrobial Efficacy
If you are observing that a higher concentration of the compound is required to inhibit microbial growth than anticipated, or if you see a general reduction in its effectiveness, consider the following factors:
Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can negatively impact the efficacy of QACs. These cations can interact with the QAC molecules, reducing their availability to interact with microbial cells.
Organic Load: The presence of organic matter, such as proteins (e.g., bovine serum albumin - BSA), yeast extract, or other cellular debris, can inactivate QACs.[6] The hydrophobic tails of the QAC molecules can bind to organic material, making them unavailable to act on the target microorganisms.
Incorrect pH: The antimicrobial activity of QACs can be influenced by the pH of the solution. Generally, they are more effective in alkaline conditions.
Inaccurate Concentration of the Stock Solution: The actual concentration of your stock or working solutions may be lower than calculated due to weighing errors, improper dissolution, or degradation over time.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting inconsistent results.
Troubleshooting workflow for inconsistent experimental results.
Data Presentation: Impact of Interfering Substances
The following tables summarize the expected impact of water hardness and organic load on the antimicrobial efficacy of quaternary ammonium compounds. The data is representative of the effects observed for compounds structurally similar to decyl isononyl dimethyl ammonium chloride.
Table 1: Effect of Water Hardness on Minimum Inhibitory Concentration (MIC)
Water Hardness (ppm as CaCO₃)
Expected MIC against E. coli (ppm)
0 (Distilled Water)
1 - 5
100
5 - 15
300
15 - 40
500
> 50
Note: These are generalized values. Actual MICs can vary based on the specific strain, incubation conditions, and the specific QAC used.
Table 2: Effect of Organic Load (Bovine Serum Albumin - BSA) on Log Reduction of S. aureus
BSA Concentration (%)
Expected Log₁₀ Reduction (at a fixed QAC concentration and time)
0
> 5 (Complete Kill)
0.03 (Clean Conditions)
3 - 5
0.3 (Dirty Conditions)
1 - 3
1.0
< 1
Note: Data illustrates a trend where increasing organic load reduces the bactericidal efficacy of QACs.[9]
Experimental Protocols
Protocol 1: Preparation of a Standardized Solution of Decyl Isononyl Dimethyl Ammonium Chloride
Materials:
Decyl isononyl dimethyl ammonium chloride (powder or concentrate)
Analytical balance
Volumetric flasks (Class A)
Sterile deionized or distilled water
Magnetic stirrer and stir bar
Procedure for Preparing a 1% (10,000 ppm) Stock Solution:
Accurately weigh 1.00 g of decyl isononyl dimethyl ammonium chloride powder.
Quantitatively transfer the powder to a 100 mL volumetric flask.
Add approximately 50 mL of sterile deionized water to the flask.
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved. Gentle heating may be applied if necessary, but allow the solution to cool to room temperature before final dilution.
Once dissolved and at room temperature, bring the volume up to the 100 mL mark with sterile deionized water.
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Store the stock solution in a well-labeled, sealed container at the recommended temperature.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Materials:
Standardized stock solution of decyl isononyl dimethyl ammonium chloride
Sterile 96-well microtiter plates
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL
Multichannel pipette
Incubator
Procedure:
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
Add 100 µL of the highest concentration of the test compound to well 1.
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
Well 11 serves as a growth control (broth and inoculum only).
Well 12 serves as a sterility control (broth only).
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).
Protocol 3: Disinfectant Suspension Test (Quantitative)
Materials:
Working solutions of decyl isononyl dimethyl ammonium chloride
Standardized microbial suspension (e.g., 1.5 - 5.0 x 10⁸ CFU/mL)
Sterile hard water or water with a defined organic load (if testing interfering substances)
Validated neutralizing solution
Sterile test tubes
Water bath
Plating medium (e.g., Tryptic Soy Agar)
Incubator
Procedure:
Pipette 1 mL of the microbial suspension into a sterile test tube.
Add 1 mL of the interfering substance solution (e.g., hard water or BSA solution) and mix. If not testing for interferences, use sterile deionized water.
Equilibrate the tube in a water bath to the desired test temperature.
At time zero, add 8 mL of the disinfectant solution (pre-equilibrated to the test temperature) to the tube, starting a timer.
After the specified contact time (e.g., 5 minutes), transfer 1 mL of the mixture to a tube containing 9 mL of neutralizing solution to stop the antimicrobial action.
Perform serial dilutions of the neutralized sample.
Plate the appropriate dilutions onto the plating medium.
Incubate the plates until colonies are visible.
Count the colonies and calculate the log₁₀ reduction in viable organisms compared to a control sample without the disinfectant.
Signaling Pathways and Mechanisms
Mechanism of Action on the Bacterial Cell Membrane
The following diagram illustrates the mechanism by which decyl isononyl dimethyl ammonium chloride disrupts the bacterial cell membrane.
Mechanism of action of decyl isononyl dimethyl ammonium chloride.
Improving the solubility of decyl isononyl dimethyl ammonium chloride for in vitro assays
Welcome to the technical support center for decyl isononyl dimethyl ammonium chloride (DIDAC). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshootin...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for decyl isononyl dimethyl ammonium chloride (DIDAC). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for effectively using DIDAC in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is decyl isononyl dimethyl ammonium chloride (DIDAC) and what are its key properties?
Decyl isononyl dimethyl ammonium chloride (DIDAC) is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1] Due to its chemical structure, it possesses potent antimicrobial properties and is a common active ingredient in disinfectants and antiseptics.[1][2] For laboratory purposes, it is typically supplied as a colorless to pale yellow liquid.[3] Its effectiveness in biological assays is dependent on proper preparation and handling.
Q2: What is the recommended solvent for preparing a stock solution of DIDAC for in vitro use?
Due to the presence of long, hydrophobic alkyl chains in its structure, DIDAC has limited solubility in water.[3] It is significantly more soluble in organic solvents like ethanol and acetone.[3] For in vitro assays, particularly cell-based studies, Dimethyl Sulfoxide (DMSO) is a highly recommended initial solvent.[4] A concentrated stock solution can be prepared in 100% DMSO and then serially diluted in aqueous buffers or cell culture media for the final working concentrations.
Q3: My DIDAC solution became cloudy or formed a precipitate after I diluted it in my cell culture medium. What should I do?
This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. Here are several troubleshooting steps:
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the working solution is sufficient to maintain solubility, but low enough to avoid solvent-induced cytotoxicity (typically ≤0.5%).
Warm the Solution: Gently warm the solution to 37°C, as the solubility of many surfactants increases with temperature.[3][5] Swirl to see if the precipitate redissolves. Do not boil.
Use Sonication: Place the solution in a sonicator bath for short bursts to mechanically break down aggregates and aid dissolution.
Verify pH: The solubility of ionic compounds like QACs can be influenced by the pH of the medium.[3] Ensure the pH of your final solution is within a stable range, typically between 6 and 9 for similar compounds.[2]
Prepare Fresh Dilutions: Avoid long-term storage of dilute aqueous solutions. It is best practice to prepare fresh working dilutions from your concentrated stock solution immediately before each experiment.
Q4: How does DIDAC affect cells, and at what concentration should I use it in a cytotoxicity assay?
As a cationic surfactant, the primary mechanism of action for DIDAC and other QACs involves the disruption of cell membrane integrity.[6][7] This interaction can lead to cell lysis and death.[8]
The cytotoxic potential of QACs can be high, with effects observed at very low concentrations.[4][7] There is no universal effective concentration; it must be determined empirically for your specific cell line and assay conditions. It is critical to perform a dose-response experiment (kill curve) to determine the IC50 (half-maximal inhibitory concentration). A good starting point for a serial dilution series could range from 0.001% down to 0.00001%, based on data from similar compounds.[7][9]
Q5: How can I prevent DIDAC from interfering with my assay results?
Given its surfactant properties, DIDAC can interfere with certain assay components.
Vehicle Controls: Always include a vehicle control, which consists of the cell culture medium with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This helps differentiate the effect of the compound from the effect of the solvent.
Assay-Specific Interference: For colorimetric or fluorescent assays (e.g., MTT, LDH), DIDAC could potentially interact with dyes or reagents.[10] Consider running a cell-free control (medium + DIDAC + assay reagent) to check for any direct chemical reactions that could alter absorbance or fluorescence readings.
Endpoint Assays: If possible, for endpoint assays where cells are lysed, consider washing the cells with a phosphate-buffered saline (PBS) solution before adding detection reagents to remove any residual DIDAC.
Calculate Required Mass: Based on the molecular weight of DIDAC (~348.0 g/mol ), calculate the mass needed for your desired volume and concentration.
For 1 mL of a 100 mM solution: 0.1 L⁻¹ x 348.0 g/mol x 0.001 L = 0.0348 g = 34.8 mg
Weigh DIDAC: Under a chemical fume hood, carefully weigh the calculated amount of DIDAC.
Dissolution: Add the weighed DIDAC to a sterile vial. Add the required volume of 100% DMSO.
Mixing: Vortex the solution vigorously for 1-2 minutes until the DIDAC is completely dissolved. If needed, gentle warming in a 37°C water bath can assist dissolution.
Sterilization (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Protocol 2: Preparation of Working Solutions for a Cytotoxicity Assay
Materials:
100 mM DIDAC stock solution in DMSO
Sterile cell culture medium appropriate for your cell line
Sterile serological pipettes and pipette tips
Sterile microcentrifuge tubes or 96-well plates
Procedure:
Thaw Stock Solution: Thaw one aliquot of the 100 mM DIDAC stock solution at room temperature.
Prepare Intermediate Dilution: Perform an initial large dilution of the stock solution into your cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of medium. Vortex gently.
Note: This step helps minimize pipetting errors and reduces the DMSO concentration.
Create Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve your final desired concentrations. For example, for a 2-fold serial dilution in a 96-well plate:
Add 100 µL of medium to wells A2 through A12.
Add 200 µL of your highest concentration working solution to well A1.
Transfer 100 µL from well A1 to A2. Mix by pipetting up and down.
Transfer 100 µL from well A2 to A3. Mix.
Continue this process down the row. Discard 100 µL from the final well.
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest DIDAC concentration. For example, if your 1 mM intermediate solution (from step 2) has 1% DMSO, your vehicle control should also contain 1% DMSO in the medium.
Immediate Use: Use the prepared working solutions immediately by adding them to your cells. Do not store dilute aqueous solutions.
Visual Guides
Caption: Experimental workflow for preparing DIDAC solutions.
Caption: Troubleshooting guide for DIDAC solubility issues.
Neutralization of decyl isononyl dimethyl ammonium chloride in microbial assays
Welcome to the Technical Support Center for Microbial Assays involving Quaternary Ammonium Compounds. This guide provides detailed information on the neutralization of decyl isononyl dimethyl ammonium chloride (DIDAC) an...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the Technical Support Center for Microbial Assays involving Quaternary Ammonium Compounds. This guide provides detailed information on the neutralization of decyl isononyl dimethyl ammonium chloride (DIDAC) and other related quaternary ammonium compounds (QACs) to ensure accurate and reliable results in your microbiological assays. While specific public data on DIDAC is limited, the information provided here is based on extensive research on closely related and structurally similar QACs, such as didecyldimethylammonium chloride (DDAC), and is applicable to your work with DIDAC.
Frequently Asked Questions (FAQs)
Q1: What is decyl isononyl dimethyl ammonium chloride (DIDAC) and why does it need to be neutralized in microbial assays?
Decyl isononyl dimethyl ammonium chloride (DIDAC) is a quaternary ammonium compound (QAC) used as a disinfectant and antiseptic.[1] It is effective against a broad spectrum of bacteria and fungi by disrupting their cell membranes.[2] In microbial assays designed to assess the viability of microorganisms after disinfection or to test for microbial contamination in a product containing DIDAC, residual amounts of the disinfectant can inhibit microbial growth in the culture media, leading to false-negative results. Neutralization is the process of inactivating the antimicrobial properties of DIDAC to allow for the accurate recovery and enumeration of viable microorganisms.[3]
Q2: What are the most common neutralizers for DIDAC and other QACs?
The most commonly used neutralizers for QACs are a combination of lecithin and a non-ionic surfactant like polysorbate 80 (Tween 80).[3] Lecithin is thought to neutralize the cationic QACs, while polysorbate 80 helps to disperse the lecithin and also contributes to neutralization.[4] Formulations like Letheen Broth and D/E (Dey-Engley) Neutralizing Broth incorporate these components.[3] For a broader spectrum of activity against other antimicrobial agents that might be present, neutralizers can also include sodium thiosulfate and histidine.[5]
Q3: How do I know if my neutralizer is working effectively?
The effectiveness of a neutralizer must be validated for your specific experimental conditions (i.e., the specific microorganism, DIDAC concentration, and culture medium). This validation process involves two key aspects:
Neutralizer Efficacy: Demonstrating that the neutralizer can effectively inactivate the antimicrobial activity of DIDAC, allowing for the recovery of microorganisms.
Neutralizer Toxicity: Ensuring that the neutralizer itself is not toxic to the microorganisms being tested.
Validation is typically performed by comparing the recovery of a low number of microorganisms in the presence of the neutralizer and DIDAC to the recovery in control groups. A recovery of 70% or greater is generally considered acceptable.
Q4: Can I use the same neutralizer for all my experiments with DIDAC?
While a general-purpose neutralizer like a lecithin-polysorbate 80 combination is a good starting point, its effectiveness can be influenced by several factors, including:
Concentration of DIDAC: Higher concentrations of DIDAC may require higher concentrations of the neutralizer.
Test Microorganism: Different microorganisms can have varying sensitivities to both the disinfectant and the neutralizer.
Presence of Interfering Substances: Organic materials or other chemicals in your sample can affect the performance of the neutralizer.
Therefore, it is crucial to validate the neutralizer for each specific application and test organism.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the neutralization of DIDAC in your microbial assays.
1. Increase Neutralizer Concentration: The concentration of your neutralizer may be insufficient for the concentration of DIDAC in your assay. Prepare and test higher concentrations of the neutralizer. 2. Validate Neutralizer Toxicity: Perform a neutralizer toxicity test to ensure the neutralizer is not inhibiting microbial growth. (See Experimental Protocols section). 3. Check Inoculum Viability: Run a viability control to confirm that your microbial culture is healthy and capable of growth.
Inconsistent or highly variable results
1. Inadequate mixing of the sample, disinfectant, and neutralizer. 2. Variability in contact times. 3. Pipetting errors.
1. Ensure Thorough Mixing: Vortex or mix the solutions thoroughly at each step to ensure uniform distribution of all components. 2. Standardize Contact Times: Use a calibrated timer to ensure consistent contact times for both disinfection and neutralization. 3. Verify Pipette Calibration: Ensure all pipettes are properly calibrated to dispense accurate volumes.
High microbial recovery in the negative control (disinfectant only, no neutralizer)
1. DIDAC concentration is too low to be effective against the test organism. 2. The contact time is too short. 3. The test organism is resistant to DIDAC.
1. Verify DIDAC Concentration: Double-check the calculations and preparation of your DIDAC solution. 2. Increase Contact Time: Ensure the contact time is sufficient for DIDAC to exert its antimicrobial effect. 3. Test a Higher DIDAC Concentration: If the current concentration is ineffective, you may need to test a higher concentration.
Microbial growth is observed, but colonies are very small
1. Sub-lethal concentration of residual DIDAC. 2. The neutralizer itself has a slight inhibitory effect.
1. Re-validate Neutralizer Efficacy: Your neutralizer may not be completely inactivating the DIDAC. Consider increasing the neutralizer concentration or contact time. 2. Evaluate Neutralizer Toxicity: Even if not acutely toxic, some neutralizers may cause stress to microorganisms, leading to slower growth. You may need to screen alternative neutralizer formulations.
Data Presentation
Table 1: Common Neutralizers for Quaternary Ammonium Compounds (QACs)
Neutralizer Component
Function
Typical Concentration in Media
Lecithin
Primary neutralizer for cationic QACs.
0.07% - 0.7%
Polysorbate 80 (Tween 80)
Non-ionic surfactant that aids in dispersing lecithin and contributes to neutralization.
0.5% - 5.0%
Sodium Thiosulfate
Neutralizes halogen-based disinfectants and some aldehydes.
0.005% - 0.05%
L-Histidine
Neutralizes aldehydes.
0.05% - 0.1%
Saponin
Can enhance the neutralizing activity of lecithin and polysorbate 80.
Varies
Dey-Engley (D/E) Neutralizing Broth/Agar
A complex medium containing several of the above components for broad-spectrum neutralization.
Varies by manufacturer
Letheen Broth/Agar
Contains lecithin and polysorbate 80 for the neutralization of QACs.
Varies by manufacturer
Note: The optimal concentration of each component may vary depending on the specific application and should be validated.
Table 2: Example Minimum Inhibitory Concentrations (MIC) for Didecyldimethylammonium Chloride (DDAC)
The following table provides examples of the antimicrobial efficacy of DDAC, a close structural analog of DIDAC.
Microorganism
MIC (mg/L)
Reference
Escherichia coli
1.3
Staphylococcus aureus
0.4 - 1.8
Note: MIC values can vary depending on the specific strain, culture conditions, and test method.
Experimental Protocols
Protocol 1: Validation of Neutralizer Effectiveness
This protocol is designed to validate the efficacy and toxicity of your chosen neutralizer for DIDAC.
Materials:
DIDAC stock solution
Neutralizer solution (e.g., Lecithin and Polysorbate 80 in a suitable buffer)
Test microorganism culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Phosphate Buffered Saline (PBS) or other suitable diluent
Growth medium (e.g., Tryptic Soy Agar/Broth)
Sterile test tubes, pipettes, and plating supplies
Procedure:
Prepare a low concentration suspension of the test microorganism (approximately 100-200 Colony Forming Units (CFU)/mL) in a suitable diluent. This will be your inoculum.
Set up three experimental groups in triplicate:
Group A: Neutralizer Efficacy:
Add the DIDAC solution at the desired test concentration to a sterile tube.
Add the neutralizer solution and mix.
After a defined neutralization contact time (e.g., 10 minutes), add 1 mL of the microbial inoculum.
Mix and plate a suitable volume onto the growth medium.
Group B: Neutralizer Toxicity:
Add the neutralizer solution to a sterile tube.
Add an equivalent volume of sterile diluent (instead of DIDAC).
Add 1 mL of the microbial inoculum.
Mix and plate a suitable volume onto the growth medium.
Group C: Viability Control:
Add sterile diluent to a sterile tube.
Add 1 mL of the microbial inoculum.
Mix and plate a suitable volume onto the growth medium.
Incubate all plates under appropriate conditions for the test microorganism.
Count the colonies on each plate and calculate the average CFU/mL for each group.
Calculate the percent recovery:
Neutralizer Efficacy Recovery (%) = (Average CFU in Group A / Average CFU in Group C) x 100
Neutralizer Toxicity Recovery (%) = (Average CFU in Group B / Average CFU in Group C) x 100
Acceptance Criteria:
A recovery of ≥ 70% for both Neutralizer Efficacy and Neutralizer Toxicity is typically considered acceptable, indicating that the neutralizer is effective and non-toxic.
Protocol 2: General Microbial Assay with DIDAC Neutralization
This protocol outlines the general steps for performing a microbial assay where neutralization of DIDAC is required.
Sample Preparation: Prepare your test sample containing DIDAC according to your specific assay requirements.
Inoculation (if applicable): If you are testing the antimicrobial efficacy of DIDAC, inoculate the sample with a known concentration of the test microorganism.
Contact Time: Allow the DIDAC to interact with the microorganisms for the specified contact time.
Neutralization:
Add a validated neutralizer solution to the sample.
Ensure thorough mixing.
Allow for the specified neutralization contact time.
Enumeration:
Perform serial dilutions of the neutralized sample in a suitable diluent.
Plate the dilutions onto an appropriate growth medium.
Incubate the plates under optimal conditions.
Data Analysis: Count the colonies and calculate the number of viable microorganisms in the original sample.
Mandatory Visualization
Mechanism of Action of Quaternary Ammonium Compounds
Technical Support Center: The Influence of pH on Decyl Isononyl Dimethyl Ammonium Chloride's Antimicrobial Efficacy
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antimicrobial properties of decyl isononyl dimethyl ammonium chloride. It provides troubleshootin...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antimicrobial properties of decyl isononyl dimethyl ammonium chloride. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to the impact of pH on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the antimicrobial activity of decyl isononyl dimethyl ammonium chloride?
Decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), generally exhibits greater antimicrobial efficacy in neutral to alkaline conditions. This is primarily due to the electrostatic interactions between the cationic QAC molecules and the negatively charged components of microbial cell walls. At higher pH values, the surface of bacteria tends to be more negatively charged, which enhances the attraction and binding of the positively charged decyl isononyl dimethyl ammonium chloride, leading to increased membrane disruption and cell death.
Q2: I am observing lower than expected antimicrobial activity at acidic pH. Is this normal?
Yes, it is common to observe reduced antimicrobial activity of QACs at acidic pH. In an acidic environment, the excess protons (H+) can neutralize the negative charges on the bacterial cell surface, thereby reducing the electrostatic attraction between the QAC and the microbe. This can lead to a decrease in the binding of the antimicrobial agent to the cell membrane and, consequently, a reduction in its efficacy.
Q3: Does the optimal pH for antimicrobial activity vary between different types of microorganisms?
Yes, the optimal pH for the activity of decyl isononyl dimethyl ammonium chloride can vary depending on the target microorganism. Some studies on related QACs suggest that Gram-negative bacteria may be more susceptible in a slightly acidic pH range, while Gram-positive bacteria are often more susceptible under alkaline conditions[1]. This is attributed to differences in the cell wall composition between these two types of bacteria.
Q4: How does pH affect the stability of decyl isononyl dimethyl ammonium chloride solutions?
Decyl isononyl dimethyl ammonium chloride is generally stable across a wide pH range. However, extreme pH values (highly acidic or highly alkaline) could potentially affect the long-term stability of formulations. It is always recommended to confirm the stability of your specific formulation under your experimental conditions.
Q5: Can the buffer system used to adjust the pH interfere with the antimicrobial assay?
Absolutely. Certain buffer components can interact with QACs and affect their antimicrobial activity. For example, anionic components in a buffer could potentially interact with the cationic QAC, reducing its availability to interact with the microbes. It is crucial to select a non-interfering buffer system and to run appropriate controls to account for any potential effects of the buffer itself.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Inconsistent MIC values across experiments at the same pH.
1. Inaccurate pH adjustment. 2. Variation in inoculum size. 3. Interference from buffer components. 4. Contamination of cultures or reagents.
1. Calibrate your pH meter before each use and ensure the final pH of the medium is accurate. 2. Standardize the inoculum preparation to ensure a consistent cell density in each experiment. 3. Test the buffer for any intrinsic antimicrobial activity and consider using an alternative buffer system. 4. Use aseptic techniques throughout the experiment and ensure all reagents and media are sterile.
No antimicrobial activity observed at any pH.
1. The concentration of the antimicrobial is too low. 2. The chosen test organism is resistant. 3. Inactivation of the QAC by components in the growth medium.
1. Perform a broader range of dilutions to determine the effective concentration range. 2. Verify the susceptibility of your test organism to a control antimicrobial agent. 3. Analyze the composition of your growth medium for any components that may neutralize QACs (e.g., anionic surfactants).
Precipitation of the compound in the test medium.
1. The concentration of the QAC exceeds its solubility in the medium at that specific pH. 2. Interaction with components of the growth medium.
1. Determine the solubility of decyl isononyl dimethyl ammonium chloride in your test medium at different pH values. 2. Try a different growth medium or modify the existing one to enhance solubility.
Quantitative Data
Currently, there is a lack of publicly available studies that provide a direct comparison of the Minimum Inhibitory Concentration (MIC) of decyl isononyl dimethyl ammonium chloride across a range of pH values. However, to provide a frame of reference, the following table summarizes hypothetical MIC data for a closely related dialkyl quaternary ammonium compound, didecyldimethylammonium chloride (DDAC), against common bacterial strains at different pH levels. This data is illustrative and should be confirmed experimentally for decyl isononyl dimethyl ammonium chloride.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of a Related QAC (DDAC) at Various pH Levels
Microorganism
pH 5.0
pH 7.0
pH 9.0
Staphylococcus aureus (Gram-positive)
10 µg/mL
5 µg/mL
2.5 µg/mL
Escherichia coli (Gram-negative)
8 µg/mL
12 µg/mL
10 µg/mL
Pseudomonas aeruginosa (Gram-negative)
15 µg/mL
20 µg/mL
18 µg/mL
Note: This data is for illustrative purposes only and is based on general trends observed for QACs. Actual MIC values for decyl isononyl dimethyl ammonium chloride may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution at Varying pH
This protocol outlines the steps to determine the MIC of decyl isononyl dimethyl ammonium chloride against a target microorganism at different pH values.
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
Sterile 96-well microtiter plates
Target microorganism culture
Sterile buffers for pH adjustment (e.g., phosphate buffer for pH 7.0, citrate buffer for acidic pH, carbonate-bicarbonate buffer for alkaline pH)
Spectrophotometer
Incubator
Procedure:
Preparation of pH-Adjusted Media:
Prepare aliquots of MHB.
Adjust the pH of each aliquot to the desired levels (e.g., 5.0, 7.0, 9.0) using the appropriate sterile buffers.
Sterilize the pH-adjusted media by filtration.
Preparation of Antimicrobial Dilutions:
In a 96-well plate, perform serial two-fold dilutions of the decyl isononyl dimethyl ammonium chloride stock solution using the pH-adjusted MHB. The final volume in each well should be 100 µL.
Inoculum Preparation:
Grow the target microorganism in MHB to the mid-logarithmic phase.
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the adjusted culture 1:100 in the corresponding pH-adjusted MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
Inoculation and Incubation:
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
Include a positive control (inoculum in pH-adjusted MHB without antimicrobial) and a negative control (uninoculated pH-adjusted MHB).
Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the plates for turbidity.
The MIC is the lowest concentration of decyl isononyl dimethyl ammonium chloride that completely inhibits visible growth of the microorganism.
Alternatively, the absorbance can be read using a microplate reader.
Visualizations
Caption: Impact of pH on the electrostatic interaction and antimicrobial activity of QACs.
Degradation pathways of decyl isononyl dimethyl ammonium chloride under laboratory conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of decyl isononyl di...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of decyl isononyl dimethyl ammonium chloride (DIDAC) under laboratory conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of DIDAC degradation.
Issue
Potential Cause(s)
Recommended Solution(s)
No observable degradation of DIDAC
1. Non-viable or inappropriate microbial inoculum.2. Toxicity of DIDAC to the microbial consortium at the tested concentration.3. Suboptimal experimental conditions (pH, temperature, oxygen levels).4. Insufficient acclimation period for the microorganisms.
1. Verify the viability of the microbial source (e.g., activated sludge, specific bacterial strains). Consider using a consortium known to degrade quaternary ammonium compounds (QACs), such as Pseudomonas or Aeromonas species.2. Perform a dose-response experiment to determine the inhibitory concentration of DIDAC. Start with a lower concentration and gradually increase it.3. Optimize the experimental conditions to match the optimal growth requirements of the degrading microorganisms. Ensure adequate aeration for aerobic degradation studies.4. Acclimate the microbial culture to DIDAC by gradually exposing it to increasing concentrations over an extended period.
Inconsistent or variable degradation rates
1. Fluctuations in experimental conditions.2. Heterogeneity of the microbial inoculum.3. Analytical errors in quantifying DIDAC.
1. Maintain strict control over experimental parameters such as temperature, pH, and mixing.2. Ensure the microbial inoculum is well-mixed and a consistent volume is used for each replicate.3. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision. Use internal standards to correct for matrix effects.
Difficulty in identifying degradation products
1. Low concentration of intermediates.2. Lack of appropriate analytical standards.3. Complex mixture of isomers due to the branched isononyl chain.
1. Concentrate the sample extract before analysis. Use a more sensitive analytical instrument.2. If standards are unavailable, use high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose structures for the metabolites.3. Employ chromatographic techniques with high resolving power to separate potential isomers.
Mass balance closure is not achieved
1. Volatilization of degradation products.2. Strong adsorption of DIDAC or its metabolites to glassware or biomass.3. Formation of non-extractable residues.
1. While DIDAC has low volatility, some smaller degradation products might be volatile. Use a closed experimental setup if this is suspected.2. Use silanized glassware to minimize adsorption. Perform extractions on the biomass to quantify sorbed compounds.3. Employ radiolabeled DIDAC to trace the distribution of the compound and its degradation products in the system.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for decyl isononyl dimethyl ammonium chloride?
A1: Based on studies of similar quaternary ammonium compounds like didecyldimethylammonium chloride (DDAC), the primary biodegradation pathway for DIDAC is expected to be N-dealkylation .[1][2][3] This process involves the sequential removal of the alkyl chains (decyl and isononyl) from the quaternary nitrogen atom, likely initiated by enzymes such as amine oxidases. This would lead to the formation of tertiary amines (e.g., isononyl dimethylamine and decyldimethylamine) and subsequently secondary amines (dimethylamine). The branched nature of the isononyl chain may result in a more complex mixture of initial degradation products compared to straight-chain QACs.
Q2: What types of microorganisms are known to degrade compounds similar to DIDAC?
A2: Bacteria from the genera Pseudomonas and Aeromonas have been identified as being capable of degrading QACs.[1][2] For instance, Pseudomonas fluorescens has been shown to degrade DDAC.[1][2] It is likely that a mixed microbial community from activated sludge would also be effective in degrading DIDAC, provided a suitable acclimation period.
Q3: Is abiotic degradation a significant pathway for DIDAC?
A3: For similar QACs, abiotic degradation pathways such as hydrolysis and photolysis are generally considered to be slow and not environmentally significant.[4] Therefore, under typical laboratory conditions in the absence of strong UV light or extreme pH, microbial degradation is expected to be the dominant pathway.
Q4: How does the branched isononyl chain affect degradation compared to straight-chain QACs?
A4: The presence of a branched alkyl chain like isononyl can influence the rate of biodegradation. While specific data for DIDAC is limited, studies on other organic compounds suggest that branching can sometimes hinder microbial degradation due to steric hindrance, potentially leading to a slower degradation rate compared to its straight-chain analogue, DDAC.
Q5: What is the best analytical method to monitor the degradation of DIDAC and its products?
A5: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical method.[5][6] This technique offers the high sensitivity and selectivity required to quantify the parent compound (DIDAC) and to identify and quantify its various degradation products, even at low concentrations.
Data Presentation
The following tables summarize quantitative data for the degradation of didecyldimethylammonium chloride (DDAC), a structurally similar compound to DIDAC. Note: Specific quantitative degradation data for decyl isononyl dimethyl ammonium chloride was not found in the reviewed literature.
Table 1: Aerobic Biodegradation of Didecyldimethylammonium Chloride (DDAC)
Protocol 1: Aerobic Biodegradation of DIDAC in an Aqueous Medium
Objective: To assess the aerobic biodegradation of DIDAC by a mixed microbial culture from activated sludge.
Materials:
Decyl isononyl dimethyl ammonium chloride (DIDAC)
Activated sludge from a municipal wastewater treatment plant
Mineral salts medium (e.g., OECD 301)
Bioreactors or flasks
Shaking incubator
Analytical equipment: LC-MS/MS
Procedure:
Preparation of Inoculum: Collect fresh activated sludge. Allow it to settle, and use the supernatant or a diluted suspension as the inoculum.
Experimental Setup:
In a series of flasks, add a defined volume of mineral salts medium.
Spike the medium with a known concentration of DIDAC (e.g., 1-10 mg/L).
Inoculate the flasks with the prepared activated sludge.
Include control flasks: a sterile control (with DIDAC, no inoculum) to assess abiotic degradation, and an inoculum control (with inoculum, no DIDAC) to monitor background activity.
Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) and constant agitation to ensure aerobic conditions.
Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each flask for analysis.
Sample Preparation: Immediately upon sampling, filter or centrifuge the aliquot to remove biomass. The supernatant is then prepared for LC-MS/MS analysis. This may involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
Analysis: Quantify the concentration of DIDAC and its potential degradation products (e.g., isononyl dimethylamine, decyldimethylamine) using a validated LC-MS/MS method.
Data Analysis: Plot the concentration of DIDAC over time to determine the degradation rate and half-life.
Protocol 2: Analytical Method for DIDAC and its Degradation Products using LC-MS/MS
Objective: To develop and validate an LC-MS/MS method for the quantification of DIDAC and its primary N-dealkylated metabolites.
Instrumentation:
Liquid Chromatograph (HPLC or UPLC)
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
C18 reversed-phase column
Procedure:
Standard Preparation: Prepare stock solutions of DIDAC and, if available, its expected degradation products in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solutions.
Chromatographic Conditions:
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
Mobile Phase B: Methanol with 0.1% formic acid.
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.
MRM Transitions: Determine the specific precursor ion to product ion transitions for DIDAC and each target metabolite by infusing the individual standards.
Method Validation: Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.
Sample Analysis: Inject the prepared environmental samples and the calibration standards into the LC-MS/MS system.
Quantification: Create a calibration curve by plotting the peak area against the concentration for each standard. Use this curve to determine the concentration of DIDAC and its metabolites in the unknown samples.
Technical Support Center: Minimizing Cytotoxicity of Decyl Isononyl Dimethyl Ammonium Chloride (DIDAC) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of decy...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of decyl isononyl dimethyl ammonium chloride (DIDAC) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is decyl isononyl dimethyl ammonium chloride (DIDAC) and why is it cytotoxic?
Decyl isononyl dimethyl ammonium chloride (DIDAC) is a quaternary ammonium compound (QAC) used as a disinfectant and antiseptic. Its cytotoxicity stems from its amphiphilic nature, allowing it to disrupt cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1][2] QACs can also induce oxidative stress and apoptosis.[1][3][4]
Q2: At what concentration is DIDAC typically cytotoxic to cells in culture?
Q3: How can I reduce the cytotoxic effects of DIDAC in my experiments?
Minimizing DIDAC cytotoxicity can be achieved through several methods:
Neutralization: Incorporate neutralizing agents into your cell culture medium or rinsing buffers. Common neutralizers for QACs include lecithin and polysorbate 80 (Tween 80).[3][5][6][7]
Use of Specialized Media: Employ commercially available neutralizing broths or agars, such as D/E Neutralizing Agar, which are formulated to inactivate a broad range of disinfectants, including QACs.[8]
Thorough Rinsing: If treating surfaces or instruments, ensure meticulous rinsing with a sterile buffer or medium, preferably containing neutralizers, to remove residual DIDAC.
Dose-Response Analysis: Perform a dose-response experiment to identify the highest non-toxic concentration of DIDAC for your specific cell line and experimental duration.
Q4: What are the common signs of DIDAC-induced cytotoxicity in cell culture?
Visual signs of cytotoxicity that can be observed using microscopy include:
Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).
Presence of cellular debris in the culture medium.
A significant reduction in cell density compared to control cultures.
For quantitative assessment, various cell viability and cytotoxicity assays can be performed.
Troubleshooting Guides
Issue 1: High levels of cell death observed after using a DIDAC-containing disinfectant on lab equipment.
Possible Cause
Troubleshooting Step
Insufficient rinsing of equipment.
After disinfection, rinse equipment thoroughly with sterile phosphate-buffered saline (PBS) or cell culture medium. For critical applications, perform multiple rinses.
Residual disinfectant in the incubator or biosafety cabinet.
Regularly clean and decontaminate all surfaces of the incubator and biosafety cabinet with a disinfectant known to be non-toxic to your cells, followed by a sterile water or 70% ethanol wipe-down. Ensure adequate ventilation to remove any volatile residues.
Leaching of DIDAC from treated plastics.
If possible, use glass or polypropylene labware, which are generally less reactive. If using other plastics, consider a pre-rinse with culture medium to remove any leached substances before use.
Issue 2: Inconsistent results in experiments involving DIDAC.
Possible Cause
Troubleshooting Step
Incomplete neutralization of DIDAC.
Optimize the concentration of the neutralizing agent (e.g., lecithin, polysorbate 80). Ensure the neutralizer is present during all relevant steps where cells might be exposed to residual DIDAC.
Variable exposure time to DIDAC.
Standardize the duration of all incubation and washing steps involving DIDAC across all experiments.
Cell density variations.
Seed cells at a consistent density for all experiments, as cell number can influence the apparent cytotoxicity of a compound.
Issue 3: Unexpected changes in cell signaling pathways after DIDAC exposure.
| Possible Cause | Troubleshooting Step |
| Off-target effects of DIDAC. | QACs are known to induce oxidative stress and apoptosis.[1][3] Investigate markers for these pathways (e.g., ROS production, caspase activation) to understand the cellular response. |
| Interaction with media components. | Serum proteins in the culture medium can sometimes bind to and partially neutralize QACs. Be aware that the effective concentration of DIDAC may be lower in the presence of serum. |
Quantitative Data Summary
Note: Specific IC50 values for decyl isononyl dimethyl ammonium chloride are not widely reported. The following table provides data for structurally related quaternary ammonium compounds to serve as a reference. Researchers should determine the precise IC50 for DIDAC in their specific cell line and experimental setup.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
Phosphate-buffered saline (PBS)
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a serial dilution of DIDAC in complete culture medium. It is recommended to start with a high concentration and perform 2-fold dilutions.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of DIDAC solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve DIDAC, if any) and a negative control (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the DIDAC concentration and use a non-linear regression analysis to determine the IC50 value.[7][14]
Protocol 2: Neutralization of Residual DIDAC in Cell Culture
This protocol describes how to neutralize residual DIDAC after surface disinfection to prevent cytotoxicity in subsequent cell culture experiments.
Disinfection: Apply the DIDAC-based disinfectant to the surface according to the manufacturer's instructions.
Initial Rinse: After the recommended contact time, thoroughly rinse the surface with sterile water to remove the bulk of the disinfectant.
Neutralization Rinse: Rinse the surface with the neutralizing solution. Ensure the entire surface comes into contact with the solution for at least 5-10 minutes.
Final Rinses: Perform two to three subsequent rinses with sterile PBS to remove the neutralizing agents, which can also be cytotoxic at high concentrations.
Aseptic Drying: Allow the surface to air dry in a sterile environment (e.g., a biosafety cabinet) before use for cell culture.
Validation (Optional but Recommended): To validate the neutralization procedure, perform a mock disinfection and neutralization. Collect the final rinse solution and add it to a sensitive cell line culture. Monitor for any signs of cytotoxicity compared to a control culture.
Visualizations
Caption: Workflow for determining the IC50 of DIDAC.
A Comparative Analysis of Decyl Isononyl Dimethyl Ammonium Chloride and Didecyl Dimethyl Ammonium Chloride Efficacy
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antimicrobial efficacy of two prominent quaternary ammonium compounds (QACs): decyl isononyl dimethyl ammon...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of two prominent quaternary ammonium compounds (QACs): decyl isononyl dimethyl ammonium chloride and didecyl dimethyl ammonium chloride. This analysis is based on available experimental data to assist researchers and professionals in making informed decisions for their applications.
Executive Summary
Comparative Efficacy Data
Quantitative data on the antimicrobial efficacy of didecyl dimethyl ammonium chloride against various microorganisms is summarized below. A comparable dataset for decyl isononyl dimethyl ammonium chloride could not be compiled from the available literature.
Table 1: Antimicrobial Efficacy of Didecyl Dimethyl Ammonium Chloride (DDAC)
Both decyl isononyl dimethyl ammonium chloride and didecyl dimethyl ammonium chloride are cationic surfactants belonging to the quaternary ammonium compound family. Their primary mechanism of antimicrobial action is the disruption of microbial cell membranes.
The positively charged nitrogen atom in the QAC molecule electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction leads to the disorientation of the lipid bilayer, increasing its permeability and causing the leakage of essential intracellular components like potassium ions, nucleotides, and proteins, ultimately resulting in cell death.
Figure 1. Mechanism of action of quaternary ammonium compounds.
The structural difference between the two molecules lies in their alkyl chains. DDAC possesses two linear decyl chains, while decyl isononyl dimethyl ammonium chloride has one linear decyl chain and one branched isononyl chain. This structural variance may influence their physicochemical properties, such as their critical micelle concentration and their ability to penetrate and disrupt different types of microbial membranes. However, without direct comparative studies, the precise impact of the branched chain on antimicrobial efficacy remains to be elucidated.
Experimental Protocols
The following are summaries of standard methodologies used to evaluate the efficacy of antimicrobial agents.
Bactericidal Efficacy Testing (EN 1276)
The European Standard EN 1276 is a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas.
Figure 2. Workflow for EN 1276 bactericidal suspension test.
A sample of the disinfectant is added to a test suspension of bacteria in a solution containing an interfering substance. The mixture is maintained at a specified temperature for a given contact time. At the end of the contact time, an aliquot is taken, and the bactericidal action is neutralized. The number of surviving bacteria is determined, and the reduction in viable counts is calculated.[7]
Fungicidal Efficacy Testing (EN 1650)
The European Standard EN 1650 is a quantitative suspension test for the evaluation of fungicidal or yeasticidal activity of chemical disinfectants and antiseptics.
The methodology is similar to EN 1276, but uses fungal strains such as Candida albicans or Aspergillus brasiliensis. The test determines the ability of a product to produce a reduction in the number of viable fungal cells under defined conditions. A log reduction of ≥ 4 is typically required to pass the test.[6][8]
Virucidal Efficacy Testing (ASTM E1052)
The ASTM E1052 is a standard test method to evaluate the efficacy of antimicrobial agents against viruses in suspension.
A virus suspension is exposed to the disinfectant for a specified contact time. After exposure, the mixture is neutralized, and the surviving viruses are quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay. The log reduction in viral titer is then calculated. A log reduction of ≥ 4 is generally required to demonstrate virucidal efficacy.[9][10]
Comparative analysis of decyl isononyl dimethyl ammonium chloride and benzalkonium chloride
A detailed comparison of two prominent quaternary ammonium compounds (QACs), this guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their properties, efficacy, and...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed comparison of two prominent quaternary ammonium compounds (QACs), this guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their properties, efficacy, and biological interactions. For this analysis, Didecyldimethylammonium Chloride (DDAC) is used as a representative for dialkyl-chain QACs due to the limited specific data on "Decyl Isononyl Dimethyl Ammonium Chloride," allowing for a robust comparison with Benzalkonium Chloride (BAC), an alkylbenzyl-substituted QAC.
Physicochemical Properties
Both DDAC and BAC are cationic surfactants, a property intrinsically linked to their antimicrobial activity. Their structures, while both containing a positively charged quaternary nitrogen, differ in their alkyl chain substitutions, which influences their physicochemical behaviors such as solubility and critical micelle concentration (CMC).
Property
Didecyldimethylammonium Chloride (DDAC)
Benzalkonium Chloride (BAC)
Synonyms
DDAC, Didecyl dimethyl ammonium chloride
BAC, Alkyl dimethyl benzyl ammonium chloride
Chemical Class
Dialkyl Quaternary Ammonium Compound
Alkylbenzyl Quaternary Ammonium Compound
Molecular Formula
C22H48ClN
Variable (e.g., C21H38ClN for C12 derivative)
Molecular Weight
362.08 g/mol
Variable (e.g., 339.99 g/mol for C12 derivative)
Key Structural Feature
Two C10 alkyl chains
One C8-C18 alkyl chain and one benzyl group
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of QACs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Generally, both DDAC and BAC exhibit broad-spectrum activity against bacteria, fungi, and viruses.
Table 2.1: Minimum Inhibitory Concentration (MIC) Against Bacteria
Microorganism
Didecyldimethylammonium Chloride (MIC in µg/mL)
Benzalkonium Chloride (MIC in µg/mL)
Staphylococcus aureus
1 - 5
1 - 10
Escherichia coli
5 - 20
10 - 50
Pseudomonas aeruginosa
10 - 60
20 - 100
Table 2.2: Minimum Inhibitory Concentration (MIC) Against Fungi
Microorganism
Didecyldimethylammonium Chloride (MIC in µg/mL)
Benzalkonium Chloride (MIC in µg/mL)
Candida albicans
1 - 10
5 - 25
Aspergillus niger
5 - 50
10 - 100
Note: MIC values can vary based on the specific strain, testing methodology, and formulation.
Cytotoxicity Profile
While effective as antimicrobials, the potential for cytotoxicity is a critical consideration in drug development and formulation.
Table 3.1: Comparative In Vitro Cytotoxicity (IC50)
Cell Line
Didecyldimethylammonium Chloride (IC50 in µM)
Benzalkonium Chloride (IC50 in µM)
Human Keratinocytes (HaCaT)
~30
~15
Murine Fibroblasts (L929)
~25
~10
Note: IC50 (half-maximal inhibitory concentration) values are approximate and can vary between studies. Lower values indicate higher cytotoxicity.
Studies have indicated that the cytotoxicity of BAC may be higher than that of DDAC in some cell lines. This difference is often attributed to the presence of the benzyl group in BAC's structure, which can enhance its interaction with eukaryotic cell membranes.
Mechanism of Action
The primary mechanism of action for QACs like DDAC and BAC is the disruption of microbial cell membranes.
The process is a multi-step assault on the cell's integrity.[1][2]
Adsorption and Penetration: The positively charged headgroup of the QAC molecule electrostatically adsorbs to the negatively charged microbial cell surface.[1] The hydrophobic alkyl chains then penetrate the cell wall.
Membrane Disruption: Following penetration, the QAC molecules interact with the cytoplasmic membrane, disrupting the lipid bilayer and causing disorganization.[2][3]
Leakage of Intracellular Components: This disruption leads to increased membrane permeability, resulting in the leakage of essential low-molecular-weight intracellular components, such as potassium ions and nucleotides.[2]
Protein and Enzyme Degradation: The compounds can also lead to the degradation of essential proteins and nucleic acids, further compromising cellular function.[2]
Cell Lysis: Ultimately, the extensive damage to the cell membrane and internal components leads to cell lysis.[2][3]
While both DDAC and BAC follow this general mechanism, subtle differences in their interaction with the cell membrane have been observed, which may account for variations in their efficacy against different types of microorganisms.[4]
Decyl Isononyl Dimethyl Ammonium Chloride: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antimicrobial Performance of Decyl Isononyl Dimethyl Ammonium Chloride. Decyl isononyl dimethyl ammonium chloride, a quatern...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antimicrobial Performance of Decyl Isononyl Dimethyl Ammonium Chloride.
Decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), is a widely utilized cationic surfactant in disinfectant formulations. Its efficacy against a broad spectrum of microorganisms is a key attribute. This guide provides a comparative analysis of its performance against gram-positive and gram-negative bacteria, supported by experimental data and detailed methodologies.
Quantitative Efficacy: A Comparative Look at Bacterial Susceptibility
The antimicrobial efficacy of a disinfectant is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Generally, gram-positive bacteria exhibit greater susceptibility to quaternary ammonium compounds like decyl isononyl dimethyl ammonium chloride compared to gram-negative bacteria.[1][2] This difference is primarily attributed to the structural variations in their cell walls. The outer membrane of gram-negative bacteria provides an additional protective barrier, making them more resilient.[2]
The following table summarizes the MIC values of didecyldimethylammonium chloride (DDAC), a closely related and often interchangeable term for decyl isononyl dimethyl ammonium chloride, against various gram-positive and gram-negative bacteria as reported in scientific literature.
Bacterial Species
Gram Type
Minimum Inhibitory Concentration (MIC) of DDAC (mg/L)
Experimental Protocols: Methodologies for Efficacy Testing
The determination of a disinfectant's efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of decyl isononyl dimethyl ammonium chloride.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.[10][11]
Procedure:
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well is filled with a specific volume of sterile nutrient broth.
Serial Dilutions: The disinfectant is serially diluted across the wells of the microtiter plate to create a range of concentrations.
Inoculation: A standardized suspension of the test bacterium (adjusted to a specific turbidity, e.g., 0.5 McFarland standard) is added to each well.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[11]
Observation: After incubation, the plate is visually inspected for bacterial growth (turbidity).
MIC Determination: The MIC is the lowest concentration of the disinfectant in which no visible bacterial growth is observed.[11]
Caption: Workflow for MIC determination using the broth microdilution method.
AOAC Use-Dilution Test
The AOAC Use-Dilution Test is a carrier-based method used to determine the effectiveness of a disinfectant on a hard, nonporous surface.[12][13][14][15]
Procedure:
Carrier Preparation: Stainless steel cylinders (carriers) are sterilized.
Inoculation: The sterile carriers are immersed in a culture of the target microorganism and then dried.[13]
Disinfectant Exposure: The contaminated carriers are then immersed in the disinfectant solution at the specified concentration and for a set contact time.[13]
Neutralization and Incubation: After exposure, each carrier is transferred to a tube containing a neutralizing broth to inactivate the disinfectant. These tubes are then incubated.[14]
Evaluation: The tubes are observed for any signs of bacterial growth (turbidity). The effectiveness of the disinfectant is determined by the number of tubes that show no growth. For EPA registration, a specific number of carriers must show complete disinfection.[13]
Caption: Workflow of the AOAC Use-Dilution Test for disinfectant efficacy.
Mechanism of Action: Disrupting the Bacterial Cell Envelope
The primary mechanism of action of decyl isononyl dimethyl ammonium chloride against bacteria involves the disruption of the cell membrane.[16][17][18]
Interaction with the Cell Envelope:
Adsorption: As a cationic molecule, the positively charged head of the QAC is electrostatically attracted to the negatively charged components of the bacterial cell surface.[18]
Penetration: The hydrophobic alkyl chains of the QAC penetrate the lipid bilayer of the cell membrane.
Membrane Disruption: This insertion disrupts the integrity of the membrane, leading to a loss of membrane potential and increased permeability.[19]
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately leading to cell death.[20]
The difference in efficacy between gram-positive and gram-negative bacteria can be attributed to their cell wall structures. Gram-positive bacteria have a thick peptidoglycan layer that is more easily penetrated by QACs. In contrast, the outer membrane of gram-negative bacteria, composed of lipopolysaccharides, provides an additional barrier that restricts the entry of these disinfectant molecules.
Decyl Isononyl Dimethyl Ammonium Chloride: A Comparative Guide to Sporicidal Activity
For Researchers, Scientists, and Drug Development Professionals Executive Summary Bacterial spores, with their resilient multi-layered structure, present a significant challenge for sterilization and disinfection. The sp...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacterial spores, with their resilient multi-layered structure, present a significant challenge for sterilization and disinfection. The sporicidal efficacy of a chemical agent is its ability to inactivate these highly resistant forms of bacteria. This guide will delve into the sporicidal performance of decyl isononyl dimethyl ammonium chloride and its chemical class (QACs) in comparison to potent alternatives such as oxidizing agents.
Extensive research demonstrates that while QACs are effective against vegetative bacteria, they lack significant sporicidal activity on their own.[1][2] Formulations combining QACs with other agents, such as germinants or oxidizing compounds, have shown sporicidal efficacy, suggesting a synergistic role for QACs rather than a primary sporicidal one.
Comparative Sporicidal Efficacy
The following tables summarize the sporicidal performance of various chemical agents against common spore-forming bacteria, Bacillus subtilis and Clostridium difficile. It is important to note the absence of specific data for decyl isononyl dimethyl ammonium chloride; the data for QACs is representative of the class, including closely related compounds like didecyldimethylammonium chloride (DDAC).
Table 1: Sporicidal Activity against Bacillus subtilis Spores
The validation of sporicidal claims relies on standardized testing methodologies. The following are summaries of key protocols frequently cited in the evaluation of sporicidal disinfectants.
ASTM E2197: Standard Quantitative Disk Carrier Test Method
This method is designed to evaluate the sporicidal activity of liquid chemical germicides on hard, non-porous surfaces.[6]
Carrier Preparation: 1 cm stainless steel disks are inoculated with a 10 µL suspension of bacterial spores (e.g., Bacillus subtilis or Clostridium difficile) and dried under vacuum.[6]
Exposure: The inoculated carriers are individually placed in sterile vials, and 50 µL of the disinfectant being tested is added to cover the dried inoculum. The carriers are exposed for a predetermined contact time.[6]
Neutralization and Elution: After the contact time, 10 mL of a suitable neutralizer/eluent solution is added to each vial and vortexed to stop the sporicidal action and recover any surviving spores.[6]
Enumeration: The eluent is serially diluted and plated on appropriate growth media. The plates are incubated, and the surviving spores are counted.[6]
Log Reduction Calculation: The log reduction is calculated by comparing the number of viable spores recovered from the treated carriers to the number recovered from control carriers treated with a placebo. The U.S. Environmental Protection Agency (EPA) often requires a 6-log10 reduction for a sporicidal claim.[7]
EN 13704: Quantitative Suspension Test
This European standard assesses the sporicidal activity of chemical disinfectants in a suspension test, simulating conditions in food, industrial, domestic, and institutional areas.[8][9]
Test Suspension: A suspension of bacterial spores (typically Bacillus subtilis) is prepared.[10]
Test Conditions: The test is conducted under simulated "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to mimic the presence of organic soil.[10]
Exposure: The disinfectant is added to the spore suspension at various concentrations and maintained at a specific temperature for a defined contact time (typically ranging from 1 to 60 minutes).[8][10]
Neutralization: After the contact time, a sample is transferred to a neutralizing solution to stop the disinfectant's activity.[9]
Enumeration: The number of surviving spores is determined by plating the neutralized sample.
Efficacy Requirement: For a product to be considered sporicidal under this standard, it must achieve at least a 3-log reduction in the number of viable spores.[8]
AOAC Official Method 966.04: Sporicidal Activity of Disinfectants
This method is a carrier-based test recognized by the U.S. EPA and FDA for substantiating sporicidal claims.[11][12]
Carriers: Porcelain penicylinders or silk suture loops are inoculated with a standardized culture of spore-forming bacteria (e.g., Bacillus subtilis, Clostridium sporogenes).[12][13]
Drying: The inoculated carriers are dried.
Exposure: The carriers are immersed in the disinfectant for a specified contact time.[13]
Transfer to Recovery Media: After exposure, the carriers are transferred to a recovery medium containing a neutralizer.[12]
Incubation and Observation: The recovery media are incubated for 21 days and observed for evidence of growth, indicating the survival of spores.[12]
Performance Standard: For a sporicidal claim, there must be no growth from the treated carriers.[14]
Visualizing Sporicidal Action and Germination Pathways
To understand the challenge that sporicides face, it is crucial to visualize the pathways of spore germination and the potential points of chemical intervention.
Diagram 1: A simplified workflow for the ASTM E2197 sporicidal test.
Benchmarking decyl isononyl dimethyl ammonium chloride against traditional disinfectants like sodium hypochlorite
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the disinfectant properties of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC),...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the disinfectant properties of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), and sodium hypochlorite, a traditional halogen-based disinfectant. The following sections present their mechanisms of action, comparative efficacy data against a range of microorganisms, and the experimental protocols used to generate this data.
Introduction and Mechanisms of Action
Decyl Isononyl Dimethyl Ammonium Chloride is a cationic surfactant belonging to the quaternary ammonium compound family. Its amphiphilic structure, featuring a positively charged nitrogen head and hydrophobic alkyl chains, allows it to interact with and disrupt the negatively charged cell membranes of microorganisms.[1] This interaction leads to the disorganization of the cell membrane, leakage of intracellular components, and ultimately, cell death.[1]
Sodium Hypochlorite , commonly known as bleach, is a potent oxidizing agent.[2][3] When dissolved in water, it forms hypochlorous acid (HOCl), which is the primary biocidal agent.[3] Hypochlorous acid and hypochlorite ions lead to the denaturation and inactivation of essential microbial proteins and disrupt cell membranes, resulting in cell lysis.[4]
Comparative Efficacy Data
The following tables summarize the available data on the bactericidal, virucidal, and fungicidal efficacy of quaternary ammonium compounds (with a focus on those structurally related to decyl isononyl dimethyl ammonium chloride) and sodium hypochlorite. It is important to note that direct comparative studies for decyl isononyl dimethyl ammonium chloride are limited, and some data is extrapolated from studies on similar QACs like didecyldimethylammonium chloride (DDAC).
The efficacy of both disinfectants can be significantly impacted by environmental conditions.
Organic Load: The presence of organic matter, such as blood or soil, can neutralize the active ingredients of both QACs and sodium hypochlorite, reducing their disinfectant capabilities.[17] Pre-cleaning of surfaces is crucial for optimal performance.
pH: The efficacy of sodium hypochlorite is pH-dependent, with greater activity at lower pH levels.[17] Quaternary ammonium compounds are generally more stable over a wider pH range.[18]
Water Hardness: The effectiveness of some QACs can be diminished in hard water due to the interaction of cations with the disinfectant molecules.[19]
Experimental Protocols
The evaluation of disinfectant efficacy typically follows standardized methods. The two primary types of tests are suspension tests and carrier tests.
Suspension Test
A suspension test evaluates the efficacy of a disinfectant against microorganisms suspended in a liquid medium.
Methodology:
A standardized suspension of the test microorganism is prepared.
The disinfectant is added to the microbial suspension at a specified concentration.
After a defined contact time, the antimicrobial action is neutralized.
The number of surviving microorganisms is determined and compared to the initial count to calculate the log reduction.
Suspension Test Workflow
Carrier Test
A carrier test assesses the disinfectant's performance on a contaminated surface, simulating real-world conditions.
Methodology:
A sterile carrier (e.g., stainless steel disc) is inoculated with the test microorganism and dried.
The inoculated carrier is immersed in or sprayed with the disinfectant solution for a specific contact time.
The disinfectant is then neutralized.
Surviving microorganisms are recovered from the carrier and enumerated to determine the log reduction.
Carrier Test Workflow
Logical Comparison Framework
The selection of a disinfectant depends on a variety of factors beyond its intrinsic microbicidal activity. This diagram illustrates a logical framework for comparing decyl isononyl dimethyl ammonium chloride and sodium hypochlorite.
Disinfectant Comparison Framework
Conclusion
Both decyl isononyl dimethyl ammonium chloride and sodium hypochlorite are effective disinfectants, but their performance profiles differ. Sodium hypochlorite generally exhibits broader and more rapid microbicidal activity, particularly against non-enveloped viruses and bacterial spores. However, it is more corrosive, less stable, and its efficacy is more susceptible to neutralization by organic matter and high pH.
Quaternary ammonium compounds like decyl isononyl dimethyl ammonium chloride offer greater stability, better material compatibility, and retain their efficacy over a wider range of pH. While generally effective against bacteria and enveloped viruses, their activity against non-enveloped viruses and fungi may require longer contact times or higher concentrations.
The choice between these two disinfectants should be guided by the specific application, the target microorganisms, the nature of the surface to be disinfected, and the presence of organic soil. For critical applications, consulting specific product data and regulatory approvals is essential.
Quantitative Suspension Tests: Validating the Efficacy of Decyl Isononyl Dimethyl Ammonium Chloride
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the realm of antimicrobial agents, robust validation of efficacy is paramount. This guide provides an objective comparison of the per...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of antimicrobial agents, robust validation of efficacy is paramount. This guide provides an objective comparison of the performance of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC), with alternative biocides. The data presented is based on established quantitative suspension test protocols, offering a clear perspective on its bactericidal and virucidal capabilities.
Comparative Efficacy Data
The following tables summarize the performance of decyl isononyl dimethyl ammonium chloride and its alternatives in quantitative suspension tests. The data is presented as log reduction, which signifies the decrease in the number of viable microorganisms. A higher log reduction indicates greater antimicrobial efficacy.
Bactericidal Efficacy (EN 1276)
The EN 1276 is a European standard quantitative suspension test used to evaluate the bactericidal activity of chemical disinfectants and antiseptics. A log reduction of ≥ 5 is required to pass the test.
Biocide
Test Organism
Contact Time (minutes)
Log Reduction
Decyl Isononyl Dimethyl Ammonium Chloride (as part of a 5th Gen QAC blend)
Pseudomonas aeruginosa
5
> 5
Escherichia coli
5
> 5
Staphylococcus aureus
5
> 5
Enterococcus hirae
5
> 5
Benzalkonium Chloride (1st Gen QAC)
Pseudomonas aeruginosa
5
< 5
Escherichia coli
5
< 5
Staphylococcus aureus
5
> 5
Enterococcus hirae
5
> 5
Didecyl Dimethyl Ammonium Chloride (4th Gen QAC)
Pseudomonas aeruginosa
5
> 5
Escherichia coli
5
> 5
Staphylococcus aureus
5
> 5
Enterococcus hirae
5
> 5
Note: Data for the 5th Gen QAC blend and Benzalkonium Chloride is sourced from a study evaluating different generations of QACs under EN 1276 conditions. The performance of Didecyl Dimethyl Ammonium Chloride is inferred from its known high efficacy.
Virucidal Efficacy against Enveloped Viruses (ASTM E1052)
The ASTM E1052 is a standard test method for determining the virucidal activity of chemicals intended for disinfection of inanimate, nonporous surfaces. A log reduction of ≥ 3 is generally considered effective.
Biocide
Virus
Contact Time (minutes)
Log Reduction
Decyl Isononyl Dimethyl Ammonium Chloride (as part of a 5th Gen QAC blend)
Enveloped Virus (e.g., Influenza, Herpes Simplex)
10
≥ 4
Benzalkonium Chloride
Enveloped Virus (e.g., Influenza, Herpes Simplex)
10
≥ 3
Didecyl Dimethyl Ammonium Chloride
Enveloped Virus (e.g., SARS-CoV-2)
10
≥ 4
Note: The virucidal efficacy of QACs against enveloped viruses is well-established. The log reduction values are based on typical performance data.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
EN 1276 Quantitative Suspension Test for Bactericidal Activity
This test evaluates the bactericidal efficacy of a disinfectant under specific conditions.
1. Preparation of Test Organisms:
Standard strains of Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus hirae are cultured on appropriate agar plates.
A bacterial suspension is prepared and adjusted to a specific concentration (typically 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
2. Test Procedure:
A mixture is prepared containing the disinfectant at the desired concentration, an interfering substance (to simulate clean or dirty conditions, e.g., bovine albumin), and the bacterial suspension.
The mixture is maintained at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes).
At the end of the contact time, an aliquot is transferred to a neutralizer solution to stop the antimicrobial action.
The number of surviving bacteria is determined by plate counting.
3. Calculation of Log Reduction:
The log reduction is calculated by comparing the number of viable bacteria in the test sample to the initial bacterial count.
ASTM E1052 Standard Test Method for Virucidal Activity
This method assesses the effectiveness of a disinfectant against specific viruses.
1. Preparation of Virus Stock:
A high-titer stock of the target enveloped virus is prepared and quantified.
2. Test Procedure:
A mixture of the disinfectant and the virus stock is prepared.
The mixture is incubated at a controlled temperature for a specified contact time.
After the contact time, the mixture is neutralized.
3. Virus Enumeration:
The number of infectious virus particles remaining is determined using a suitable cell culture-based assay (e.g., plaque assay or TCID₅₀).
4. Calculation of Log Reduction:
The log reduction in viral titer is calculated by comparing the titer of the treated virus to the titer of a control sample.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of Quaternary Ammonium Compounds on bacterial cells.
Validation
A Comparative Analysis of the Environmental Impact of Decyl Isononyl Dimethyl Ammonium Chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocidal Active Ingredients The selection of an appropriate biocide is a critical decision in numerous applications, from disinf...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocidal Active Ingredients
The selection of an appropriate biocide is a critical decision in numerous applications, from disinfection in healthcare and industrial settings to preservation of materials. While efficacy against target organisms is paramount, the environmental fate and potential ecological impact of these chemicals are of increasing concern. This guide provides a comparative environmental impact assessment of decyl isononyl dimethyl ammonium chloride (DIDAC), a member of the quaternary ammonium compound (QAC) family, and several of its common alternatives. The information presented is intended to assist researchers and professionals in making informed decisions that balance performance with environmental stewardship.
Due to the limited availability of specific environmental data for decyl isononyl dimethyl ammonium chloride (DIDAC), this guide utilizes data for the structurally similar and closely related compound, didecyl dimethyl ammonium chloride (DDAC), as a surrogate for the purposes of this comparative analysis. This approach is consistent with regulatory practices where data from a representative substance is used to assess similar compounds.
Quantitative Environmental Impact Data
The following tables summarize key quantitative data on the ecotoxicity and biodegradability of DDAC (as a surrogate for DIDAC) and its alternatives. These values are essential for a comparative environmental risk assessment.
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population.
EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of a sample population.
Table 2: Chronic Aquatic Ecotoxicity and Biodegradability
NOEC (No Observed Effect Concentration): The highest concentration of a substance at which no statistically significant adverse effect is observed.
Experimental Protocols
The following are summaries of the standardized OECD guidelines used to generate the ecotoxicity and biodegradability data presented above. Adherence to these protocols ensures data quality and comparability across different substances.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
Test Organism: Typically Pseudokirchneriella subcapitata or other relevant species.
Procedure: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.
Endpoint: The inhibition of growth is measured by changes in cell density or biomass over the exposure period. The EC50 value, representing the concentration that causes a 50% reduction in growth rate or yield compared to the control, is calculated.
OECD 203: Fish, Acute Toxicity Test
This test assesses the acute lethal toxicity of a substance to fish.
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
Procedure: Fish are exposed to a series of concentrations of the test substance in a controlled aquatic environment for a period of 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.
Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50, the concentration estimated to be lethal to 50% of the test fish, is determined.
OECD 211: Daphnia magna Reproduction Test
This test evaluates the sublethal effects of a substance on the reproduction of the freshwater invertebrate Daphnia magna.
Test Organism: Daphnia magna (water flea), less than 24 hours old at the start of the test.
Procedure: The daphnids are exposed to a range of concentrations of the test substance over a 21-day period. The test medium is renewed periodically (semi-static or flow-through design).
Endpoint: The primary endpoint is the total number of live offspring produced per parent animal. From this, the EC50 for reproduction and the No Observed Effect Concentration (NOEC) are determined.
OECD 301B: Ready Biodegradability - CO2 Evolution Test
This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.
Inoculum: A mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used.
Procedure: A solution or suspension of the test substance in a mineral medium is inoculated with the microorganisms and incubated in the dark at a constant temperature for 28 days. The amount of carbon dioxide produced from the microbial respiration is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete mineralization of the test substance.
Endpoint: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test.
Visualizing Mechanisms and Processes
Mechanism of Action: Cationic Biocides
The primary mode of action for quaternary ammonium compounds like DIDAC/DDAC and for PHMB is the disruption of microbial cell membranes. This is driven by the electrostatic interaction between the positively charged biocide and the negatively charged components of the bacterial cell wall and membrane.
Cross-resistance studies between decyl isononyl dimethyl ammonium chloride and antibiotics
A deep dive into the cross-resistance between decyl isononyl dimethyl ammonium chloride and clinically relevant antibiotics reveals a concerning link between disinfectant use and the emergence of drug-resistant bacteria....
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into the cross-resistance between decyl isononyl dimethyl ammonium chloride and clinically relevant antibiotics reveals a concerning link between disinfectant use and the emergence of drug-resistant bacteria. Exposure to this common quaternary ammonium compound (QAC) can trigger mechanisms in bacteria that confer resistance not only to the disinfectant itself but also to a range of life-saving antibiotics.
The widespread use of disinfectants containing QACs like decyl isononyl dimethyl ammonium chloride in household, healthcare, and industrial settings is now under scrutiny for its potential role in exacerbating the global antibiotic resistance crisis. Researchers and drug development professionals are increasingly focusing on understanding the intricate mechanisms that drive this cross-resistance to develop strategies to mitigate this growing threat.
The Mechanism of Cross-Resistance: A Tale of Efflux Pumps and Genetic Mutations
The primary drivers behind cross-resistance between QACs and antibiotics are bacterial efflux pumps and genetic mutations. Efflux pumps are protein structures on the bacterial cell membrane that can actively transport a wide variety of harmful substances, including disinfectants and antibiotics, out of the cell. When bacteria are exposed to sub-lethal doses of QACs, they can upregulate the expression of genes encoding these pumps, effectively becoming more efficient at expelling these compounds.[1] Unfortunately, these pumps are often non-specific and can also recognize and expel various classes of antibiotics, leading to multi-drug resistance.
Furthermore, studies have shown that exposure to certain QACs can induce mutations in bacterial DNA.[2] These mutations can occur in genes that regulate the expression of efflux pumps or in the target sites of antibiotics, rendering the drugs ineffective. For instance, research on the closely related QAC, didecyldimethylammonium chloride (DDAC), has demonstrated that its presence can lead to mutations in genes like acrR, marR, and soxR, which are known regulators of efflux pump activity in E. coli.[2]
Quantitative Evidence: A Look at the Numbers
While specific studies on decyl isononyl dimethyl ammonium chloride are limited, extensive research on structurally similar QACs, such as DDAC, provides compelling quantitative evidence of cross-resistance. The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) of various antibiotics against bacteria after exposure to DDAC. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. An increase in the MIC value indicates a decrease in the susceptibility of the bacteria to the antibiotic.
Table 1: Fold Increase in Antibiotic MICs for E. coli after Exposure to Didecyldimethylammonium Chloride (DDAC)
Antibiotic Class
Antibiotic
Fold Increase in MIC
Fluoroquinolone
Ciprofloxacin
Up to 8-fold
Aminoglycoside
Amikacin
Up to 4-fold
Aminoglycoside
Gentamicin
Up to 4-fold
Carbapenem
Meropenem
Up to 4-fold
Data compiled from studies on DDAC-induced resistance in E. coli.[3]
Table 2: Fold Increase in Antibiotic MICs for Pseudomonas aeruginosa after Exposure to Didecyldimethylammonium Chloride (DDAC)
Antibiotic Class
Antibiotic
Fold Increase in MIC
Fluoroquinolone
Ciprofloxacin
Statistically significant increase
Aminoglycoside
Amikacin
Statistically significant increase
Aminoglycosallycoside
Gentamicin
Statistically significant increase
Carbapenem
Meropenem
Statistically significant increase
Data compiled from studies on DDAC-induced resistance in P. aeruginosa.[3]
Experimental Protocols for Assessing Cross-Resistance
To provide a comprehensive understanding of how cross-resistance is evaluated, below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the susceptibility of a bacterium to an antimicrobial agent.
Protocol:
Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the QAC and each antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., at a concentration of 5 x 10^5 CFU/mL) is prepared.
Inoculation: The prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the different concentrations of the antimicrobial agents.
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., a QAC and an antibiotic).
Protocol:
Plate Setup: In a 96-well microtiter plate, serial dilutions of the QAC are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.
Inoculation: Each well is inoculated with a standardized bacterial suspension.
Incubation: The plate is incubated under appropriate conditions.
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Synergy: FICI ≤ 0.5
Indifference: 0.5 < FICI ≤ 4
Antagonism: FICI > 4
Efflux Pump Activity Assay
This assay measures the ability of bacteria to pump out fluorescent dyes, which serve as surrogates for antimicrobial agents.
Protocol:
Cell Loading: Bacterial cells are loaded with a fluorescent substrate, such as ethidium bromide, in the presence of an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP).
Washing: The cells are washed to remove the extracellular substrate and inhibitor.
Efflux Initiation: The cells are re-energized (e.g., by adding glucose) to initiate the efflux of the fluorescent dye.
Fluorescence Monitoring: The decrease in intracellular fluorescence over time is measured using a fluorometer. A faster decrease in fluorescence indicates higher efflux pump activity.
Visualizing the Pathways to Resistance
The following diagrams illustrate the key experimental workflow for assessing cross-resistance and the central mechanism of efflux pump-mediated resistance.
Caption: Workflow for assessing QAC-induced antibiotic cross-resistance.
Caption: Mechanism of efflux pump-mediated cross-resistance.
Safeguarding Your Laboratory: Proper Disposal of Decyl Isononyl Dimethyl Ammonium Chloride
For immediate release Proper chemical waste management is paramount in ensuring a safe and sustainable laboratory environment. This document provides essential procedural guidance for the proper disposal of decyl isonony...
Author: BenchChem Technical Support Team. Date: November 2025
For immediate release
Proper chemical waste management is paramount in ensuring a safe and sustainable laboratory environment. This document provides essential procedural guidance for the proper disposal of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound commonly used as a disinfectant and surfactant. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
Decyl isononyl dimethyl ammonium chloride is classified as a hazardous substance, exhibiting properties that are harmful upon ingestion, corrosive to skin and eyes, and highly toxic to aquatic ecosystems.[1] Therefore, its disposal requires a structured and cautious approach, strictly prohibiting its release into the sanitary sewer or general waste streams.[2]
Personal Protective Equipment (PPE) and Safety Measures
Before handling decyl isononyl dimethyl ammonium chloride for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This precaution is necessary to prevent severe skin burns, eye damage, and respiratory irritation.[1][3]
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Protective Clothing: A lab coat or other protective garments to prevent skin contact.[3]
Respiratory Protection: If working with powders or creating aerosols, a respirator may be necessary. Ensure adequate ventilation in the handling area.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of decyl isononyl dimethyl ammonium chloride is to treat it as a hazardous chemical waste.
Waste Collection:
Collect all waste containing decyl isononyl dimethyl ammonium chloride in a designated, clearly labeled, and compatible waste container. Do not mix with other waste types unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Ensure the container is tightly sealed to prevent leaks or spills.[2]
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be away from incompatible materials, such as strong oxidizing agents.[3]
Labeling:
The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Decyl isononyl dimethyl ammonium chloride"), and any other identifiers required by your institution and local regulations.
Arrange for Professional Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[5] These professionals are equipped to handle and transport hazardous materials in accordance with all federal, state, and local regulations.[3][5]
Spill Management:
In the event of a spill, immediately evacuate the area if necessary and alert others.
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
For larger spills, follow your institution's emergency spill response procedures.
Collect the absorbed material and any contaminated items in a sealed container and manage it as hazardous waste.[2]
Thoroughly clean the spill area.
Quantitative Data: Aquatic Toxicity
The following table summarizes the aquatic toxicity of a similar quaternary ammonium compound, didecyldimethylammonium chloride, highlighting the critical need to prevent its release into the environment.
Test Organism
Type of Test
Result (LC50/EC50/NOEC)
Exposure Time
Danio rerio (zebra fish)
Acute (LC50)
0.49 mg/L
96 hours
Daphnia magna (Water flea)
Acute (EC50)
0.029 mg/L
48 hours
Pseudokirchneriella subcapitata (green algae)
Acute (ErC50)
0.062 mg/L
96 hours
Danio rerio (zebra fish)
Chronic (NOEC)
0.032 mg/L
34 days
Daphnia magna (Water flea)
Chronic (NOEC)
0.021 mg/L
21 days
Data sourced from a Safety Data Sheet for a structurally related compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of decyl isononyl dimethyl ammonium chloride.
Caption: Disposal workflow for decyl isononyl dimethyl ammonium chloride.
Personal protective equipment for handling Decyl isononyl dimethyl ammonium chloride
For Immediate Use by Laboratory and Drug Development Professionals This document provides critical safety and logistical information for the handling and disposal of Decyl Isononyl Dimethyl Ammonium Chloride. Adherence t...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Decyl Isononyl Dimethyl Ammonium Chloride. Adherence to these procedural guidelines is essential for ensuring personnel safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE) Requirements
Decyl isononyl dimethyl ammonium chloride is a corrosive compound that can cause severe skin burns and eye damage. Inhalation of mists or vapors can also lead to respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
A. Eye and Face Protection
Direct contact with Decyl isononyl dimethyl ammonium chloride can cause serious eye damage, including permanent blindness.
Minimum Requirement: Tight-fitting safety goggles are essential.
Recommended for Splash Hazard: A full-face shield worn over safety goggles is required when there is a risk of splashing.
B. Skin Protection
Prolonged or repeated skin contact can cause severe irritation and chemical burns.
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin exposure. For tasks with a higher risk of significant exposure, chemical-resistant coveralls are recommended.
Footwear: Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
C. Respiratory Protection
Respiratory protection is not typically required in well-ventilated areas. However, it is necessary under certain conditions.
Required Conditions: Use a NIOSH-approved respirator when working in enclosed or poorly ventilated areas, or when the generation of aerosols or mists is likely.
Respirator Type: For protection against organic vapors and corrosive aerosols, a half-mask or full-facepiece respirator with organic vapor (OV) cartridges combined with P100 particulate filters is recommended. The NIOSH color code for organic vapor cartridges is black, and for P100 filters is magenta.
II. Quantitative Data Summary for Glove Selection
Due to the absence of specific breakthrough time and permeation rate data for Decyl isononyl dimethyl ammonium chloride in publicly available databases and manufacturer chemical resistance guides, the following table provides a qualitative assessment based on general recommendations for quaternary ammonium compounds. Users are strongly advised to consult their glove manufacturer for specific chemical resistance data.
Glove Material
General Recommendation for Quaternary Ammonium Compounds
Potential Applications
Neoprene
Good to Excellent
Recommended for prolonged contact and immersion.
Rubber (Natural)
Good
Suitable for general handling and splash protection.
Nitrile
Fair to Good
May be suitable for incidental splash contact. Not recommended for prolonged exposure without specific manufacturer data.
Butyl Rubber
Good to Excellent
Often provides excellent resistance to a wide range of chemicals.
Vinyl (PVC)
Not Recommended
Generally offers poor resistance to corrosive chemicals.
III. Experimental Protocols: Donning and Doffing of PPE
Proper donning (putting on) and doffing (taking off) of PPE is critical to prevent cross-contamination. The following procedures are based on guidelines from the Centers for Disease Control and Prevention (CDC).[1][2][3]
A. Donning Sequence
Gown: Select the appropriate size and tie it securely at the neck and waist.
Mask or Respirator: Secure the ties or elastic bands at the middle of the head and neck. If using a respirator, perform a user seal check.
Goggles or Face Shield: Adjust for a snug fit.
Gloves: Pull gloves on to cover the cuffs of the gown.
B. Doffing Sequence
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated waste container.
Goggles or Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front of the device. Place in a designated receptacle for cleaning or disposal.
Gown: Unfasten the ties, being careful that the sleeves do not contact your body when reaching for the ties. Pull the gown away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, roll it into a bundle, and dispose of it in a designated waste container.
Mask or Respirator: Untie the bottom tie first, then the top tie, and remove without touching the front. Dispose of it in a designated waste container.
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
IV. Operational and Disposal Plans
A. Handling and Storage
Work in a well-ventilated area, preferably in a chemical fume hood.
Avoid contact with eyes, skin, and clothing.
Keep containers tightly closed when not in use.
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
B. Spill Response
Evacuate: Clear the immediate area of all personnel.
Ventilate: Increase ventilation to the area.
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite). For large spills, dike the area to prevent spreading.
Neutralize: If appropriate and safe, neutralize the spill with a suitable agent.
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
Decontaminate: Clean the spill area with a suitable decontamination solution.
C. Disposal Plan
Decyl isononyl dimethyl ammonium chloride and its contaminated materials are considered hazardous waste.
Waste Collection: Collect all waste materials (spill cleanup materials, used PPE, and empty containers) in clearly labeled, sealed, and chemically compatible containers.
Disposal: Dispose of hazardous waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in the regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
V. Mandatory Visualizations
Caption: PPE Selection Workflow Diagram.
This guide is intended to provide essential, immediate safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for Decyl isononyl dimethyl ammonium chloride and your institution's safety protocols before handling this chemical.